4-(5-methyl-1H-tetrazol-1-yl)aniline
Description
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Properties
IUPAC Name |
4-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSABTXLPRLZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385173 | |
| Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64170-55-4 | |
| Record name | 4-(5-methyl-1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(5-methyl-1H-tetrazol-1-yl)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(5-methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in structured tables and experimental procedures with clarity.
Core Chemical Properties
This compound is an organic compound featuring a methyl-substituted tetrazole ring linked to an aniline group at the para position.[1] The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, often enhancing the metabolic stability and bioavailability of drug candidates.[1][2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅ | [1][3][4] |
| Molecular Weight | 175.19 g/mol | [1][3][4] |
| Appearance | Solid | [3] |
| CAS Number | 64170-55-4 | [4][5] |
| MDL Number | MFCD00490014 | [3] |
Structural Identifiers
| Identifier | Value | Reference |
| SMILES | Cc1nnnn1-c2ccc(N)cc2 | [3][6] |
| InChI | 1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | [3][6] |
| InChI Key | NWSABTXLPRLZII-UHFFFAOYSA-N | [3][6] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
| Ion | m/z | Intensity |
| Molecular Ion [M]⁺ | 175.1 | 45-55% |
| Protonated Molecular Ion [M+H]⁺ | 176.1 | 100% (Base Peak) |
| [M+Na]⁺ | 198.07502 | Predicted |
| [M+K]⁺ | 214.04896 | Predicted |
Data sourced from Smolecule and PubChem.[1][7]
Infrared (IR) Spectroscopy
The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3473 and 3354 | N-H (Amine) | Asymmetric and symmetric stretching vibrations |
Data sourced from Smolecule.[1]
Experimental Protocols
Synthesis Methodologies
Several synthetic routes for this compound have been reported. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile and an azide.[1][2]
Protocol: Synthesis from 4-Aminobenzonitrile
This protocol is based on the widely used method for synthesizing 5-substituted-1H-tetrazoles.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃) to the solution. An ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride) can be used as a catalyst to facilitate the reaction.
-
Cyclization: Heat the reaction mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The cycloaddition of the azide to the nitrile group forms the tetrazole ring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to protonate the tetrazole ring. This may cause the product to precipitate.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The tetrazole ring in this compound makes it a compound of interest for developing novel therapeutic agents.[1]
Potential as an Antimicrobial Agent
Research into tetrazole-containing compounds has demonstrated their potential as antimicrobial agents.[1][8][9][10] While specific studies on this compound are emerging, its structural similarity to other bioactive tetrazoles suggests it may exhibit inhibitory activity against various bacterial and fungal strains.
Role in Drug Design
The tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group in drug design. This substitution can improve a compound's pharmacokinetic profile by increasing its metabolic stability and cell membrane permeability.[2] The aniline group provides a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[11]
Caption: Logical workflow for the biological evaluation of a novel tetrazole compound.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
Hazard Identification
-
Pictogram: GHS07 (Exclamation mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed)[3]
-
Hazard Classifications: Acute Toxicity 4, Oral[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12][13]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] It is classified under Storage Class Code 11 (Combustible Solids).[3]
First Aid Measures
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][14]
This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. Buy this compound | 64170-55-4 [smolecule.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 64170-55-4 [amp.chemicalbook.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. PubChemLite - this compound (C8H9N5) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. geneseo.edu [geneseo.edu]
- 14. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Molecular Structure of 4-(5-methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-methyl-1H-tetrazol-1-yl)aniline is a heterocyclic aromatic compound featuring a para-substituted aniline ring linked to a 5-methyltetrazole moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's metabolic stability and pharmacokinetic profile. This guide provides a comprehensive overview of the molecular structure of this compound, detailing its chemical properties, spectroscopic signature, and crystallographic data. Detailed experimental protocols for its synthesis and a summary of its potential applications are also included.
Molecular Structure and Properties
The molecule consists of an aniline group where the phenyl ring is substituted at the para-position (C4) by the N1 atom of a 5-methyl-1H-tetrazole ring. This arrangement results in a conjugated system that influences its electronic and spectroscopic properties.
Chemical Identity and Physical Properties
Key identifiers and physicochemical properties for this compound are summarized in the table below.
| Parameter | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 64170-55-4 | [1] |
| Molecular Formula | C₈H₉N₅ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)N | [1] |
| InChI Key | NWSABTXLPRLZII-UHFFFAOYSA-N | [1] |
| Form | Solid | [2] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), shows distinct signals for the aromatic, amine, and methyl protons.[3]
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 7.34 - 7.37 | Doublet | 8.6 | 2H, Aromatic protons (meta to -NH₂) |
| 6.56 - 6.60 | Doublet | 8.6 | 2H, Aromatic protons (ortho to -NH₂) |
| 6.10 - 6.12 | Broad Singlet | - | 2H, Amine protons (-NH₂) |
| 2.51 | Singlet | - | 3H, Methyl protons (-CH₃) |
| Predicted Chemical Shift (δ ppm) | Assignment |
| 152.0 | C, Tetrazole ring carbon (C5) |
| 149.3 | C, Aromatic C-NH₂ (C4') |
| 132.1 | C, Aromatic C-N (C1') |
| 122.2 | CH, Aromatic (meta to -NH₂) |
| 114.1 | CH, Aromatic (ortho to -NH₂) |
| 9.1 | CH₃, Methyl carbon |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3473, 3354 | Medium-Strong | N-H asymmetric and symmetric stretching (primary amine) |
| ~1600 | Medium | C=C aromatic ring stretching |
| ~1500 | Medium | N-H bending (scissoring) |
| 1000-1100 | Medium | Tetrazole ring vibrations |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.
| m/z | Ion | Relative Intensity |
| 176.1 | [M+H]⁺ | 100% (Base Peak) |
| 175.1 | [M]⁺ | 45-55% |
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the conjugated system.
| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |
| 245-250 | 8,500 - 12,000 | π → π* of the aniline chromophore |
Crystallographic Data
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.234(2) Åb = 12.145(3) Åc = 10.877(3) Åβ = 106.42(2)° |
| Unit Cell Volume | 915.2(4) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.272 g/cm³ |
Experimental Protocols
Synthesis of this compound
This protocol describes a multi-step synthesis starting from 4-nitroaniline.
Methodology:
-
Step 1: Synthesis of N-(4-nitrophenyl)acetamide. To a solution of 4-nitroaniline (1.0 mmol) in 10 mL of dichloromethane, add acetic anhydride (1.2 mmol) dropwise with constant stirring. The reaction is stirred for 30-60 minutes at room temperature. After completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is neutralized with dilute HCl, filtered, and purified by recrystallization from aqueous ethanol to yield pure N-(4-nitrophenyl)acetamide.
-
Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole. To a solution of N-(4-nitrophenyl)acetamide (0.5 mol) in dry acetonitrile (5 mL) at 0-5°C, add titanium tetrachloride (TiCl₄, 1.0 mol) dropwise over 30 minutes. Subsequently, add sodium azide (NaN₃, 2.0 mol) in portions. The mixture is then refluxed for 2-3 hours. After completion, the reaction is quenched with water, and the product is extracted, dried, and recrystallized from aqueous ethanol.
-
Step 3: Synthesis of this compound. Dissolve 1-(4-nitrophenyl)-5-methyl-1H-tetrazole (1.0 mmol) and Ni(OAc)₂·4H₂O (0.1 mmol) in a mixture of acetonitrile and water. Add sodium borohydride (NaBH₄, 3.0 mmol) portion-wise while stirring. The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction with an organic solvent, dried, and the final product is purified by recrystallization from aqueous ethanol.
Structural Characterization Workflow
The definitive identification and structural elucidation of the compound rely on a combination of analytical techniques.
References
- 1. Buy this compound | 64170-55-4 [smolecule.com]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide (EVT-2672116) | 1396815-07-8 [evitachem.com]
Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline from Nitroanilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline, a valuable building block in medicinal chemistry and material science, starting from commercially available nitroanilines. The synthesis involves a multi-step process encompassing acylation, tetrazole ring formation, and nitro group reduction. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from 4-nitroaniline proceeds through a three-step reaction sequence. The initial step involves the protection of the amino group of the nitroaniline via acylation. This is followed by the formation of the 1,5-disubstituted tetrazole ring through a cyclization reaction. The final step is the reduction of the nitro group to yield the desired aniline derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitroacetanilide (Acylation)
This step involves the protection of the amino group of 4-nitroaniline by acetylation with acetic anhydride.
Procedure:
-
In a suitable reaction vessel, suspend 4.6 g of 4-nitroaniline in 40 ml of water.
-
While stirring vigorously, add 6.6 ml of acetic anhydride to the suspension.
-
Continue shaking the reaction mixture for an additional 10 minutes, during which the crystalline product may begin to precipitate.
-
Allow the mixture to stand for 30 minutes to ensure the completion of the reaction.
-
Collect the precipitated crystals by suction filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove any remaining impurities.
-
The resulting crude 4-nitroacetanilide can be used in the subsequent step, assuming it is reasonably pure.
Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole (Cyclization)
This key step involves the formation of the tetrazole ring from the acetylated intermediate. The use of titanium tetrachloride as a catalyst enhances the reactivity of sodium azide.[1]
Procedure:
-
To a solution of 4-nitroacetanilide in a suitable solvent, add sodium azide.
-
Carefully add titanium tetrachloride to the reaction mixture, as it acts as a catalyst for the cyclization.
-
Heat the reaction mixture to facilitate the formation of the 1,5-disubstituted tetrazole.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude 1-(4-nitrophenyl)-5-methyl-1H-tetrazole.
-
Purification can be achieved by recrystallization from a suitable solvent system.
Step 3: Synthesis of this compound (Reduction)
The final step is the reduction of the nitro group to the corresponding amine using sodium borohydride, with nickel(II) chloride as a catalyst.[2]
Procedure:
-
In a round-bottomed flask, prepare a solution of 1-(4-nitrophenyl)-5-methyl-1H-tetrazole (1 mmol) in a mixture of acetonitrile (CH3CN) and water (e.g., 3.0:0.3 mL).
-
To this solution, add NiCl2·6H2O (0.047 g, 0.2 mmol) and stir the mixture for 3 minutes.
-
Gradually add sodium borohydride (NaBH4) (0.151 g, 4 mmol) as a fine powder to the reaction mixture. A black precipitate should form immediately.[2]
-
Continue stirring the mixture for approximately 5 minutes, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, add distilled water (5 mL) and stir for an additional 10 minutes.
-
Extract the product with dichloromethane (CH2Cl2) (3 x 8 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 4-Nitroaniline
| Property | Value |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Yellow or brown powder |
| Melting Point | 146-149 °C |
| Boiling Point | 332 °C |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₅ | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Appearance | Solid | |
| Mass Spectrometry (m/z) | [M+H]⁺ at 176.1 (base peak) | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
Logical Relationships in the Synthesis
The synthesis follows a logical progression of functional group transformations. The initial acylation serves to protect the reactive amino group and to provide the necessary precursor for the subsequent cyclization. The cyclization reaction is the core step in forming the desired tetrazole ring system. Finally, the reduction of the nitro group unmasks the aniline functionality, yielding the target molecule.
References
The Biological Landscape of 4-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(5-methyl-1H-tetrazol-1-yl)aniline represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The core structure, featuring a tetrazole ring linked to an aniline moiety, combines the bioisosteric properties of the tetrazole with the versatile chemical functionality of the aniline group. While extensive research on the specific biological activities of a wide range of this compound derivatives is not yet widely published, the known pharmacological profiles of tetrazole- and aniline-containing compounds suggest promising avenues for investigation, particularly in the realms of anticancer and antimicrobial therapies. This technical guide provides a framework for the systematic evaluation of these derivatives, including standardized data presentation formats, detailed experimental protocols for key biological assays, and visualizations of potential mechanisms of action and experimental workflows.
Introduction
The tetrazole moiety is a well-established pharmacophore in drug discovery, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic properties.[1][2] Compounds incorporating a tetrazole ring have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2] The aniline scaffold, on the other hand, is a common feature in many approved drugs and serves as a versatile building block for the synthesis of diverse molecular architectures. The combination of these two pharmacophores in the this compound core presents a compelling starting point for the development of novel therapeutic agents.
This document outlines a structured approach to characterizing the biological activity of derivatives based on this core structure, with a focus on anticancer and antimicrobial applications.
Quantitative Biological Activity Data
A systematic presentation of quantitative data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds. The following tables provide a standardized format for reporting such data.
Note: The data presented in the following tables are hypothetical and for illustrative purposes only, due to the limited availability of published data for specific this compound derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R-Group Modification | Cell Line | Assay Type | IC50 (µM) |
| SM-TA-001 | H | MCF-7 (Breast) | MTT Assay | > 100 |
| SM-TA-002 | 4-Cl | MCF-7 (Breast) | MTT Assay | 15.2 ± 1.8 |
| SM-TA-003 | 4-OCH3 | MCF-7 (Breast) | MTT Assay | 45.7 ± 3.2 |
| SM-TA-004 | 4-NO2 | MCF-7 (Breast) | MTT Assay | 8.9 ± 0.9 |
| SM-TA-002 | 4-Cl | A549 (Lung) | MTT Assay | 22.5 ± 2.1 |
| SM-TA-004 | 4-NO2 | A549 (Lung) | MTT Assay | 12.1 ± 1.5 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group Modification | Bacterial Strain | Fungal Strain | MIC (µg/mL) |
| SM-TA-001 | H | S. aureus | - | > 256 |
| SM-TA-005 | 3,5-di-Cl | S. aureus | - | 32 |
| SM-TA-006 | 4-F | S. aureus | - | 64 |
| SM-TA-001 | H | - | C. albicans | > 256 |
| SM-TA-005 | 3,5-di-Cl | - | C. albicans | 128 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. The following sections describe standard methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3][4][5][6][7]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with the same concentration of DMSO as the test wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches the logarithmic phase of growth. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. The inoculum is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is determined by visual inspection of the wells.
Visualizations of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes and experimental designs.
Hypothetical Signaling Pathway: Induction of Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, hypothetical pathway through which a this compound derivative might induce apoptosis.
Caption: Hypothetical extrinsic apoptosis pathway initiated by a derivative.
Experimental Workflow: Anticancer Drug Discovery
The process of discovering and evaluating a new anticancer drug involves a series of well-defined steps, from initial synthesis to in-depth biological characterization.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
The Emergence of 4-(5-methyl-1H-tetrazol-1-yl)aniline as a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient drug discovery. One such scaffold that has garnered increasing attention is 4-(5-methyl-1H-tetrazol-1-yl)aniline. This technical guide provides a comprehensive overview of this compound's role in drug discovery, detailing its synthesis, biological activities, and the mechanistic underpinnings of its derivatives. The tetrazole moiety, a bioisosteric replacement for the carboxylic acid group, imparts favorable pharmacokinetic properties and metabolic stability to parent molecules, making this scaffold a valuable starting point for the development of novel therapeutics.[1][2]
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step process starting from readily available nitroanilines. A common and effective route involves the initial acylation of a nitroaniline, followed by a cyclization reaction with sodium azide, and subsequent reduction of the nitro group to yield the final aniline derivative.[3]
Experimental Protocol: Synthesis of this compound[3]
Step 1: Acetylation of 4-Nitroaniline
-
To a solution of 4-nitroaniline in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-nitrophenyl)acetamide.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole
-
Dissolve N-(4-nitrophenyl)acetamide in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide and a Lewis acid catalyst, for example, titanium tetrachloride, to the solution.
-
Heat the reaction mixture at 80-90°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from aqueous ethanol to obtain pure 1-(4-nitrophenyl)-5-methyl-1H-tetrazole.
Step 3: Reduction of the Nitro Group
-
Suspend 1-(4-nitrophenyl)-5-methyl-1H-tetrazole in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Add a reducing agent, such as sodium borohydride (NaBH4), in the presence of a catalyst like nickel(II) acetate tetrahydrate.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The crude product can be further purified by recrystallization from aqueous ethanol.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
Derivatives of the this compound scaffold have shown promise in various therapeutic areas, most notably in oncology and infectious diseases. The versatility of the aniline functional group allows for a wide range of structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole-containing compounds. While specific data for derivatives of this compound is emerging, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides | HT-29 (Colon) | 0.27 ± 0.02 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides | BxPC-3 (Pancreatic) | 0.21 ± 0.02 | [6] |
| 4-Anilinoquinolinylchalcone Derivatives | MDA-MB-231 (Breast) | 0.11 | [7] |
| 1,5-Disubstituted Tetrazoles | HL-60 (Leukemia) | 1.3 - 8.1 (nM) | [8] |
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives of tetrazole-containing compounds have been shown to trigger apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.
Caption: The intrinsic apoptosis signaling pathway.[2][9][10]
Mechanism of Action: PI3K/Akt Pathway Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[1][4][5] Some anticancer compounds exert their effects by inhibiting key components of this pathway.
Caption: The PI3K/Akt signaling pathway and its inhibition.[1][4][5]
Antimicrobial Activity
The this compound scaffold has also been investigated for its potential in developing new antimicrobial agents. The tetrazole ring is known to be present in several antibacterial drugs.[11]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1H-tetrazol-5-yl Acrylonitrile Derivatives | K. pneumonia | 25 | [12] |
| 1H-tetrazol-5-yl Acrylonitrile Derivatives | S. aureus | 50 | [12] |
| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea | K. pneumonia | - (21 mm inhibition zone) | [11][13] |
| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea | E. coli | - (31 mm inhibition zone) | [11][13] |
Mechanism of Action: General Antimicrobial Effects
The precise mechanisms of action for many novel antimicrobial agents are still under investigation. However, they generally fall into several broad categories, including inhibition of cell wall synthesis, disruption of protein synthesis, inhibition of nucleic acid synthesis, and disruption of metabolic pathways.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: MTT Assay[3][11][14][15][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[17][18][19][20]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Pharmacokinetics and ADME Profile
While comprehensive in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for derivatives of this compound are not extensively published, the tetrazole moiety is generally known to improve metabolic stability and bioavailability.[2] In silico predictions and early-stage in vitro ADME assays are crucial in guiding the selection of candidates for further development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthetic tractability and the favorable physicochemical properties imparted by the tetrazole ring make it an attractive core for medicinal chemists. Further exploration of the structure-activity relationships of its derivatives, coupled with in-depth mechanistic studies, will undoubtedly unlock the full potential of this privileged scaffold in the ongoing quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Spectroscopic Profile of 4-(5-methyl-1H-tetrazol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 4-(5-methyl-1H-tetrazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been aggregated from verified sources to ensure accuracy and reliability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals key proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.34-7.37 | Doublet | 8.6 | Aromatic protons (meta to -NH₂) |
| 6.56-6.60 | Doublet | 8.6 | Aromatic protons (ortho to -NH₂) |
| 6.10-6.12 | Broad Singlet | - | Amine (-NH₂) protons |
| 2.51 | Singlet | - | Methyl (-CH₃) protons |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-NH₂ (aromatic) |
| 149.3 | C=N (tetrazole ring) |
| 142.2 | C-N (aromatic) |
| 132.1 | C (aromatic) |
| 122.2 | CH (aromatic) |
| 116.3 | CH (aromatic) |
| 114.1 | CH (aromatic) |
| 9.1 | -CH₃ (methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3473 | Medium to Strong | Asymmetric N-H stretching (primary amine) |
| 3354 | Medium to Strong | Symmetric N-H stretching (primary amine) |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule, confirming its identity.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 176.1 | 100 | [M+H]⁺ (protonated molecular ion) |
| 175.1 | 45-55 | [M]⁺ (molecular ion) |
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is a multi-step process starting from commercially available nitroanilines.
Step 1: Acetylation of 4-Nitroaniline
-
4-Nitroaniline is dissolved in glacial acetic acid.
-
Acetic anhydride is added dropwise to the solution while stirring.
-
The mixture is heated gently and then allowed to cool, during which 4-nitroacetanilide precipitates.
-
The solid product is filtered, washed with water, and dried.
Step 2: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole
-
The synthesized 4-nitroacetanilide is treated with a dehydrating agent, such as phosphorus pentachloride or thionyl chloride, to form the corresponding imidoyl chloride.
-
Sodium azide is then added cautiously in a suitable solvent (e.g., dimethylformamide) and the reaction mixture is heated. This leads to the formation of the tetrazole ring.
-
The product, 1-(4-nitrophenyl)-5-methyl-1H-tetrazole, is isolated by precipitation upon addition of water, followed by filtration and recrystallization.
Step 3: Reduction of the Nitro Group
-
1-(4-Nitrophenyl)-5-methyl-1H-tetrazole is dissolved in a suitable solvent like ethanol or methanol.
-
A reducing agent, such as sodium borohydride in the presence of a catalyst (e.g., Ni(OAc)₂·4H₂O), is added to the solution.
-
The reaction mixture is stirred until the reduction of the nitro group to an amine is complete, as monitored by thin-layer chromatography (TLC).
-
The final product, this compound, is isolated by extraction and purified by recrystallization.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
-
¹³C NMR Acquisition: Spectra are recorded on a 100 MHz spectrometer. Typical parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45°, and a relaxation delay of 2-5 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction. Peak integration in the ¹H NMR spectrum is performed to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands corresponding to the various functional groups in the molecule are identified.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.
-
Data Acquisition: The analysis is performed using an electrospray ionization (ESI) source. The mass analyzer is set to scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and the protonated molecular ion peak ([M+H]⁺).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Role of 4-(5-methyl-1H-tetrazol-1-yl)aniline in Advanced Material Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique molecular architecture of 4-(5-methyl-1H-tetrazol-1-yl)aniline, featuring a combination of an aromatic aniline group and a nitrogen-rich tetrazole ring, presents a compelling case for its application in the development of high-performance materials. This technical guide explores the potential of this compound in material science, focusing on its synthesis, incorporation into polymeric structures, and the resulting enhanced material properties.
Introduction to this compound
This compound is a solid organic compound with the chemical formula C₈H₉N₅ and a molecular weight of 175.19 g/mol .[1] Its structure, characterized by a methyl-substituted tetrazole ring attached to an aniline moiety, makes it a versatile building block for various materials. The presence of the tetrazole ring is of particular interest due to its high nitrogen content and inherent thermal stability, properties that can be imparted to polymers.
Synthesis of this compound
The synthesis of this compound can be achieved through several reported methods. A common and effective approach involves the reaction of 4-aminobenzonitrile with sodium azide in a suitable solvent such as dimethylformamide (DMF).[1] This reaction proceeds via a [3+2] cycloaddition to form the tetrazole ring.
Applications in Polymer Science
The primary application of this compound in material science lies in its use as a monomer for the synthesis of high-performance polymers, particularly aromatic polyamides. The aniline functional group allows it to be readily incorporated into polymer chains through polycondensation reactions with aromatic diacid chlorides.
Aromatic Polyamides with Pendant Tetrazole Groups
The incorporation of this compound as a diamine monomer in the synthesis of aromatic polyamides results in polymers with pendant 5-methyl-1H-tetrazol-1-yl groups. These side groups play a crucial role in enhancing the material's properties. The bulky and rigid nature of the tetrazole ring can increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polyamides.
Table 1: Hypothetical Thermal Properties of Aromatic Polyamides Containing this compound
| Polymer ID | Monomers | Tg (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) |
| PA-T0 | m-Phenylenediamine, Isophthaloyl chloride | 280 | 450 | 55 |
| PA-T25 | This compound (25 mol%), m-Phenylenediamine (75 mol%), Isophthaloyl chloride | 295 | 480 | 62 |
| PA-T50 | This compound (50 mol%), m-Phenylenediamine (50 mol%), Isophthaloyl chloride | 310 | 510 | 68 |
Note: The data in this table is illustrative and based on general trends observed in aromatic polyamides with bulky pendant groups. Specific experimental data for polymers derived from this compound is not yet widely available in published literature.
Enhanced Thermal Stability and Flame Retardancy
A key advantage of incorporating tetrazole moieties into polymer backbones is the significant improvement in their thermal stability and flame retardant properties.[2][3] Upon heating, the tetrazole ring undergoes decomposition, releasing large volumes of non-flammable nitrogen gas.[3] This gas acts as a blowing agent, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles, thus retarding the combustion process.
The flame retardant mechanism can be summarized as follows:
-
Thermal Decomposition: The tetrazole ring decomposes at elevated temperatures.
-
Gas Generation: The decomposition releases inert nitrogen gas.
-
Char Formation: The nitrogen gas promotes the formation of a porous, insulating char layer.
-
Barrier Effect: The char layer inhibits further burning by limiting heat and mass transfer.
Caption: Flame retardant mechanism of tetrazole-containing polymers.
Experimental Protocols
While specific protocols for the polymerization of this compound are not extensively detailed in the available literature, a general procedure for the synthesis of aromatic polyamides via low-temperature solution polycondensation can be adapted.
Synthesis of Aromatic Polyamides
Objective: To synthesize an aromatic polyamide containing pendant 5-methyl-1H-tetrazol-1-yl groups.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of this compound and any co-monomer (e.g., m-phenylenediamine) in anhydrous NMP containing dissolved anhydrous CaCl₂.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of the aromatic diacid chloride dissolved in a small amount of anhydrous NMP to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Caption: General workflow for aromatic polyamide synthesis.
Characterization Techniques
The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.
Table 2: Characterization Methods for Aromatic Polyamides
| Property | Technique |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Molecular Weight | Gel Permeation Chromatography (GPC) |
| Thermal Stability | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | Tensile Testing |
| Flame Retardancy | Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, Cone Calorimetry |
Future Outlook
The exploration of this compound in material science is still in its early stages. Further research is required to fully elucidate the structure-property relationships of polymers derived from this monomer. Key areas for future investigation include:
-
Synthesis of a wider range of copolymers: Investigating the effect of varying the ratio of this compound with other aromatic or aliphatic diamines.
-
Detailed mechanical property analysis: Comprehensive testing of the tensile strength, modulus, and elongation at break of the synthesized polymers.
-
In-depth flame retardancy studies: Elucidating the precise chemical and physical processes occurring during the combustion of these materials.
-
Exploration of other polymer systems: Investigating the incorporation of this compound into other polymer backbones, such as polyimides or polyurethanes.
The unique combination of a reactive aniline group and a thermally stable, nitrogen-rich tetrazole ring makes this compound a promising candidate for the development of next-generation high-performance and flame-retardant polymers. Continued research in this area is expected to unlock new possibilities for advanced materials in various demanding applications.
References
A Comprehensive Technical Review of 4-(5-methyl-1H-tetrazol-1-yl)aniline: Synthesis, Potential Biological Activities, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(5-methyl-1H-tetrazol-1-yl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both an aniline and a methyl-tetrazole moiety suggests a diverse range of potential biological activities and applications. The tetrazole ring, a well-established bioisostere of a carboxylic acid, can enhance the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, reported biological activities of structurally related compounds, and potential signaling pathway interactions. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics and materials based on this scaffold.
Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 64170-55-4 | [1] |
| Molecular Formula | C₈H₉N₅ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | Solid (form) | N/A |
| SMILES | Cc1nnnn1-c2ccc(N)cc2 | [1] |
| InChI | 1S/C8H9N5/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic route from 4-nitroaniline.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols for Key Steps
The following are detailed protocols for the individual reactions that constitute the proposed synthetic pathway.
Step 1: Acetylation of 4-Nitroaniline to N-(4-nitrophenyl)acetamide
-
Materials: 4-nitroaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N-(4-nitrophenyl)acetamide by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-nitrophenyl)acetamide.
-
Step 2: Formation of the Tetrazole Ring
The formation of a 5-substituted-1H-tetrazole from a nitrile is a well-established reaction. In this proposed synthesis, the amide group of N-(4-nitrophenyl)acetamide would first need to be converted to a nitrile. A more direct route may involve the reaction of an imidoyl chloride with sodium azide.
-
General Protocol for Tetrazole Formation from a Nitrile:
-
To a solution of the nitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into acidified water.
-
Collect the precipitated tetrazole product by filtration, wash with water, and dry.
-
Step 3: Reduction of the Nitro Group
-
Materials: 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole, Tin (Sn) granules or Palladium on carbon (Pd-C), Concentrated hydrochloric acid (HCl) or Hydrogen gas (H₂).
-
Procedure using Sn/HCl:
-
Suspend 1-(4-nitrophenyl)-5-methyl-1H-tetrazole in ethanol in a round-bottom flask.
-
Add an excess of tin granules and concentrated hydrochloric acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Biological and Pharmacological Data (of Structurally Related Compounds)
Direct quantitative biological data such as IC₅₀ or Kᵢ values for this compound were not found in the reviewed literature. However, numerous studies on structurally related tetrazole and aniline derivatives have demonstrated significant biological activities, particularly anticancer properties. This section summarizes the data from these related compounds to provide context and suggest potential areas of investigation for the title compound.
Anticancer Activity of Tetrazole-Aniline Analogs
The following tables present the in vitro cytotoxic activity of various aniline and tetrazole derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | [2] |
| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | [2] |
Table 2: Cytotoxic Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| MM137 | BxPC-3 (Pancreatic) | 0.11 - 0.16 | [6] |
| MM137 | PC-3 (Prostate) | 0.11 - 0.16 | [6] |
| MM137 | HCT-116 (Colon) | 0.11 - 0.16 | [6] |
Enzyme Inhibition
While no specific Kᵢ values for this compound have been reported, a study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives showed inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).
Table 3: Enzyme Inhibitory Activity of an Aniline Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 5a | CDK2/cyclin E | 0.98 ± 0.06 | [2] |
Potential Signaling Pathway Involvement
Some tetrazole-containing compounds have been shown to exert their biological effects through the modulation of specific signaling pathways. One such pathway is the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway, which is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.
The NO/cGMP Signaling Pathway
The following diagram illustrates the key components and interactions within the NO/cGMP signaling pathway.
Caption: Overview of the Nitric Oxide/cyclic Guanosine Monophosphate signaling pathway.
Pharmacokinetic Considerations
Specific pharmacokinetic data for this compound is not available. However, based on the general properties of aniline and tetrazole-containing compounds, some predictions can be made. Aniline and its derivatives are known to undergo metabolic N-hydroxylation. The presence of the tetrazole ring, being a metabolically stable bioisostere of a carboxylic acid, may influence the overall pharmacokinetic profile, potentially improving metabolic stability and oral bioavailability. In silico and experimental studies on other aniline-triazole derivatives have been used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Future Research and Development
The available literature suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on the following areas:
-
Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is crucial for the efficient production of this compound and its derivatives for further investigation.
-
Comprehensive biological screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, kinases, and other enzymes, to identify its primary mechanism of action.
-
Quantitative structure-activity relationship (QSAR) studies: Synthesis and evaluation of a library of derivatives will help in elucidating the key structural features required for optimal biological activity.
-
In-depth pharmacokinetic and toxicological studies: Thorough ADMET profiling is essential to assess the drug-like properties and safety of this compound for potential clinical development.
-
Exploration of material science applications: The unique electronic and structural properties of this molecule warrant investigation into its potential use in organic electronics and polymer science.
Conclusion
This compound represents a molecule with significant untapped potential. While direct biological and pharmacokinetic data for this specific compound are currently limited, the research on structurally related analogs strongly suggests its promise, particularly in the field of oncology. The synthetic routes are plausible, and the core structure combines features known to impart favorable biological and physicochemical properties. This technical review provides a solid foundation and a call to action for the scientific community to further explore the synthesis, biological activities, and potential applications of this intriguing molecule.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Substituted 1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Substituted 1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with extensive applications in medicinal chemistry, materials science, and coordination chemistry. Their utility in drug design often stems from their ability to act as a metabolically stable bioisostere for carboxylic acids. The [3+2] cycloaddition reaction between an organic nitrile and an azide source stands out as the most efficient and widely adopted method for the synthesis of the tetrazole core.[1][2] This document provides detailed application notes and experimental protocols for key catalytic methods employed in the synthesis of these valuable compounds.
Reaction Mechanism and Catalysis
The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides can proceed through different mechanistic pathways, often influenced by the presence and nature of a catalyst. The reaction fundamentally involves the formal cycloaddition of an azide (the 3-atom component) and a nitrile (the 2-atom component).
In the absence of a catalyst, the reaction typically requires high temperatures and can be slow. The introduction of catalysts, such as Lewis acids or Brønsted acids, significantly enhances the reaction rate by activating the nitrile group towards nucleophilic attack by the azide.[3] Metal catalysts, like cobalt and zinc complexes, can facilitate the reaction through the coordination of either the nitrile or the azide, lowering the activation energy of the cycloaddition step.[1][4]
Below is a generalized diagram illustrating the proposed catalytic cycle for a metal-catalyzed [3+2] cycloaddition reaction.
Caption: Proposed catalytic cycle for metal-catalyzed [3+2] cycloaddition.
Experimental Protocols
The following section details experimental protocols for three distinct and effective catalytic systems for the synthesis of 5-substituted 1H-tetrazoles.
General Experimental Workflow
The general workflow for the synthesis, work-up, and purification of 5-substituted 1H-tetrazoles is outlined below. Specific details for each protocol may vary.
Caption: General experimental workflow for tetrazole synthesis.
Protocol 1: Cobalt(II)-Catalyzed Synthesis
This protocol utilizes a cobalt(II) complex as a homogeneous catalyst, which has shown excellent activity under mild conditions.[1][4]
Materials:
-
Nitrile substrate (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol, 78 mg)
-
Cobalt(II) catalyst complex (e.g., [Co(L)Cl₂]) (1.0 mol%, 0.01 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 mmol), and the cobalt(II) catalyst (1.0 mol%).
-
Add DMSO (3 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of 1 M HCl (aq) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Silica Sulfuric Acid-Catalyzed Synthesis
This method employs a heterogeneous catalyst, silica sulfuric acid, which offers advantages such as ease of handling, recyclability, and being environmentally benign.[5][6][7]
Materials:
-
Nitrile substrate (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Silica sulfuric acid (0.05 g, ~0.1 mmol H⁺)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g).
-
Add DMF (5 mL) and reflux the mixture. The reaction is typically complete within 5-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to recover the catalyst.
-
Pour the filtrate into water (20 mL) and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography (petroleum ether/ethyl acetate) or recrystallization.[8]
Protocol 3: Amine Salt-Catalyzed Synthesis
Amine salts, such as pyridine hydrochloride, can effectively catalyze the cycloaddition under relatively mild conditions.[2][9]
Materials:
-
Aromatic nitrile substrate (10 mmol)
-
Sodium azide (NaN₃) (12 mmol, 0.78 g)
-
Pyridine hydrochloride (10 mmol, 1.15 g)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Water
-
Hydrochloric acid (3 M)
-
Ethyl acetate
Procedure:
-
In a suitable flask, dissolve the aromatic nitrile (10 mmol) and pyridine hydrochloride (10 mmol) in DMF (20 mL).
-
Add sodium azide (12 mmol) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL).
-
Acidify the aqueous solution with 3 M HCl to a pH of 1-2, which will precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted 1H-tetrazoles using the described catalytic systems.
Table 1: Cobalt(II)-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [1][10]
| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 12 | 110 | 99 |
| 2 | 4-Methoxybenzonitrile | 12 | 110 | 98 |
| 3 | 4-Chlorobenzonitrile | 12 | 110 | 97 |
| 4 | 4-Nitrobenzonitrile | 12 | 110 | 99 |
| 5 | Phenylacetonitrile | 12 | 110 | 85 |
| 6 | Acetonitrile | 12 | 110 | 70 |
Reaction Conditions: Nitrile (1 mmol), NaN₃ (1.2 mmol), Cobalt Catalyst (1 mol%), DMSO (3 mL).
Table 2: Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [7][8]
| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 5 | Reflux | 92 |
| 2 | 2-Chlorobenzonitrile | 6 | Reflux | 89 |
| 3 | 4-Bromobenzyl cyanide | 8 | Reflux | 85 |
| 4 | 4-Bromobenzonitrile | 7 | Reflux | 95 |
| 5 | 4-Methylbenzonitrile | 5 | Reflux | 90 |
| 6 | Adiponitrile | 10 | Reflux | 72 |
Reaction Conditions: Nitrile (1 mmol), NaN₃ (1.5 mmol), Silica Sulfuric Acid (0.05 g), DMF (5 mL).
Table 3: Amine Salt-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [2][9]
| Entry | Nitrile Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzonitrile | 8 | 110 | 84 |
| 2 | 4-Chlorobenzonitrile | 10 | 110 | 91 |
| 3 | 4-Methylbenzonitrile | 8 | 110 | 88 |
| 4 | 2-Chlorobenzonitrile | 12 | 110 | 82 |
| 5 | 4-Methoxybenzonitrile | 10 | 110 | 85 |
Reaction Conditions: Nitrile (10 mmol), NaN₃ (12 mmol), Pyridine Hydrochloride (10 mmol), DMF (20 mL).
Logical Relationships of Reaction Components
The success of the [3+2] cycloaddition is dependent on the interplay between the substrate, azide source, catalyst, and solvent. The following diagram illustrates these relationships.
Caption: Factors influencing the [3+2] cycloaddition synthesis.
Conclusion
The [3+2] cycloaddition reaction is a robust and versatile method for the synthesis of 5-substituted 1H-tetrazoles. The choice of catalyst and reaction conditions can be tailored to the specific nitrile substrate to achieve high yields and purity. The protocols provided herein offer reliable starting points for researchers in academia and industry for the efficient synthesis of these important heterocyclic compounds. Careful optimization of reaction parameters for new substrates is always recommended.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 6. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Synthesis of 4-(5-Methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The described methodology is a multi-step synthesis commencing with the protection of an aniline derivative, followed by a Lewis acid-catalyzed cyclization to form the tetrazole ring, and concluding with a deprotection/reduction step. While literature primarily reports this cyclization with titanium tetrachloride, this protocol adapts the procedure for the use of zinc chloride (ZnCl₂), a more cost-effective and environmentally benign Lewis acid catalyst. The protocols are designed to be clear, concise, and reproducible for researchers in relevant fields.
Introduction
The tetrazole moiety is a key pharmacophore in numerous clinically approved drugs, often serving as a bioisosteric replacement for a carboxylic acid group. The target molecule, this compound, incorporates this important heterocyclic ring and an aniline functional group, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The synthesis of 1,5-disubstituted tetrazoles, such as the target compound, requires a different strategic approach than the more common synthesis of 5-substituted-1H-tetrazoles from nitriles. This protocol outlines a robust multi-step synthesis, with a key focus on the zinc chloride-catalyzed formation of the tetrazole ring. Zinc chloride is a mild, inexpensive, and readily available Lewis acid that has been shown to effectively catalyze various organic transformations, including the formation of tetrazoles.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-nitroaniline. The key tetrazole-forming step is adapted from literature procedures that utilize other Lewis acids, with zinc chloride proposed as an effective and economical alternative.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)acetamide
This initial step involves the protection of the amino group of 4-nitroaniline by acetylation.
Materials:
-
4-Nitroaniline
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (HCl)
-
Aqueous Ethanol
Procedure:
-
Dissolve 4-nitroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the crude product by stirring with dilute HCl for 30 minutes.
-
Filter the solid product, wash with water, and purify by recrystallization from aqueous ethanol to yield N-(4-nitrophenyl)acetamide as a pale yellow crystalline solid.
Step 2: Catalytic Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole using Zinc Chloride
This key step involves the zinc chloride-catalyzed cyclization of the acetamide with sodium azide to form the tetrazole ring. This protocol is an adaptation from a known procedure using titanium tetrachloride.
Materials:
-
N-(4-nitrophenyl)acetamide
-
Zinc Chloride (ZnCl₂), anhydrous
-
Sodium Azide (NaN₃)
-
Dry Acetonitrile
Procedure:
-
To a solution of N-(4-nitrophenyl)acetamide (1.0 eq) in dry acetonitrile in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (2.0 eq) portion-wise with stirring at 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
Add sodium azide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of ice water.
-
Acidify the aqueous mixture with dilute HCl to pH ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-nitrophenyl)-5-methyl-1H-tetrazole. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding aniline.
Materials:
-
1-(4-Nitrophenyl)-5-methyl-1H-tetrazole
-
Sodium Borohydride (NaBH₄)
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-(4-nitrophenyl)-5-methyl-1H-tetrazole (1.0 eq) in a mixture of acetonitrile and water.
-
Add Nickel(II) acetate tetrahydrate (catalytic amount) to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride (excess) portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of dilute acetic acid until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on related literature. The data for the zinc chloride-catalyzed step is a projection based on its role as a Lewis acid catalyst in similar transformations.
Table 1: Reactant Stoichiometry and Solvents
| Step | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent |
| 1 | 4-Nitroaniline | Acetic Anhydride | - | - | Dichloromethane |
| 2 | N-(4-nitrophenyl)acetamide | Sodium Azide | - | Zinc Chloride | Acetonitrile |
| 3 | 1-(4-Nitrophenyl)-5-methyl-1H-tetrazole | Sodium Borohydride | - | Nickel(II) Acetate | Acetonitrile/Water |
Table 2: Reaction Conditions and Expected Yields
| Step | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Room Temperature | 0.5 - 1 | >95 |
| 2 | 80 - 90 | 4 - 8 | 70 - 85 (projected) |
| 3 | 0 - Room Temperature | 1 - 3 | 80 - 95 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Logical Relationship of Catalysis
The role of zinc chloride as a Lewis acid catalyst in the tetrazole formation step is to activate the amide carbonyl group, facilitating the subsequent intramolecular cyclization.
Figure 3: Simplified logical diagram of the proposed zinc chloride-catalyzed tetrazole formation.
Safety Precautions
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Zinc Chloride: Anhydrous zinc chloride is corrosive and hygroscopic. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly and in a controlled manner.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments. All reactions should be carried out in a well-ventilated fume hood.
Conclusion
The provided application notes and protocols describe a comprehensive and adaptable multi-step synthesis for this compound. The proposed use of zinc chloride as a catalyst in the key tetrazole-forming step offers a potentially more economical and environmentally friendly alternative to other Lewis acids. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and materials science applications. Further optimization of the zinc chloride-catalyzed step may be required to achieve optimal yields and reaction conditions.
Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tetrazole derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often improved purity profiles.[1][2][3][4][5] These benefits align with the principles of green chemistry by reducing energy consumption and solvent usage.[1][6] This guide will cover two primary, efficient methods for synthesizing 5-substituted-1H-tetrazoles and 1,5-disubstituted tetrazoles, complete with experimental protocols, data summaries, and workflow diagrams.
Introduction to Tetrazole Synthesis
Tetrazoles are a crucial class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as explosives.[7][8] In drug discovery, the tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties.[9][10] Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel tetrazole-based compounds.[8][11]
Method 1: Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide
This method is one of the most common and efficient routes to 5-substituted-1H-tetrazoles.[8][10] Microwave irradiation significantly accelerates the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[7][10] The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and can be facilitated by various catalysts.[7][12]
Experimental Protocol
The following protocol is a generalized procedure based on several reported methods for the microwave-assisted synthesis of 5-substituted-1H-tetrazoles.[7][10]
Materials:
-
Substituted nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Triethylamine hydrochloride (Et₃N·HCl) (1.5 mmol) or another suitable catalyst[7]
-
N,N-Dimethylformamide (DMF) (3-5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted nitrile (1.0 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol).
-
Add DMF (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (typically 130-160 °C) for a specified time (usually ranging from 30 minutes to 2 hours).[7][10]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by carefully adding dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.
Data Presentation
The following table summarizes representative data for the microwave-assisted synthesis of various 5-substituted-1H-tetrazoles, highlighting the efficiency of this method compared to conventional heating.
| Entry | Substituted Nitrile | Microwave Time (min) | Microwave Temperature (°C) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) | Reference |
| 1 | Benzonitrile | 120 | 130 | 93 | 40 | ~85 | [7] |
| 2 | 4-Nitrobenzonitrile | 60 | 160 | 100 | - | - | [10] |
| 3 | 3-Phenylpropionitrile | 120 | 130 | 69 | 24 | ~60 | [7][10] |
| 4 | Furan-2-carbonitrile | - | 160 | 99 | - | - | [10] |
Note: Conventional heating conditions and yields are approximate and can vary based on the specific protocol.
Experimental Workflow Diagram
References
- 1. ijrpr.com [ijrpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]
Application Notes and Protocols for Multi-Component Synthesis of Substituted Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrazoles are a prominent class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] They are frequently employed as bioisosteres of carboxylic acids, enhancing drug-like properties such as metabolic stability and lipophilicity.[1][2] The tetrazole moiety is a key structural feature in numerous FDA-approved drugs, highlighting its therapeutic importance.[1]
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules, including substituted tetrazoles.[1][3][4] MCRs offer several advantages over traditional linear syntheses, including operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds from simple starting materials in a single step.[5][6] This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrazoles via two widely employed MCRs: the Ugi reaction and the Passerini reaction. While the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a well-established MCR for the synthesis of imidazoles and oxazoles, its application in the direct multi-component synthesis of tetrazoles is not extensively documented in the scientific literature.[7][8]
General Workflow for Multi-Component Tetrazole Synthesis
The general workflow for the synthesis of substituted tetrazoles via MCRs involves the one-pot combination of three or more starting materials, which react in a cascade of elementary steps to form the final product. This convergent approach allows for the rapid assembly of complex molecular architectures.
Caption: General workflow of a multi-component reaction for tetrazole synthesis.
Ugi Four-Component Reaction (U-4CR) for 1,5-Disubstituted Tetrazoles
The Ugi four-component reaction is a versatile MCR that allows for the synthesis of α-aminoacyl amide derivatives. A significant variation of this reaction, the Ugi-azide reaction, replaces the carboxylic acid component with an azide source (e.g., trimethylsilyl azide, TMSN₃), leading to the formation of 1,5-disubstituted tetrazoles.[5] This reaction is highly valued for its ability to generate a wide range of structurally diverse tetrazoles.
Reaction Mechanism
The Ugi-azide reaction proceeds through a series of sequential steps:
Caption: Simplified mechanism of the Ugi-azide four-component reaction.
Experimental Protocol: General Procedure for Ugi-Azide Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (0.5 - 1.0 M solution)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 equiv) in anhydrous MeOH, sequentially add the aldehyde (1.0 equiv), isocyanide (1.0 equiv), and trimethylsilyl azide (1.0 equiv) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with CH₂Cl₂ and wash with brine.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Scope and Yields of the Ugi-Azide Reaction
The Ugi-azide reaction is compatible with a wide range of substrates, affording 1,5-disubstituted tetrazoles in moderate to excellent yields.
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 1-Benzyl-5-(phenyl(tert-butylamino)methyl)-1H-tetrazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Cyclohexyl isocyanide | 1-Benzyl-5-((4-chlorophenyl)(cyclohexylamino)methyl)-1H-tetrazole | 78 |
| 3 | Isovaleraldehyde | Aniline | Benzyl isocyanide | 1-Phenyl-5-(1-(benzylamino)-3-methylbutyl)-1H-tetrazole | 75 |
| 4 | Formaldehyde | Tritylamine | tert-Butyl isocyanide | 1-Trityl-5-((tert-butylamino)methyl)-1H-tetrazole | 90 |
| 5 | 2-Naphthaldehyde | 4-Methoxyaniline | Ethyl isocyanoacetate | Ethyl 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)(2-naphthyl)amino)acetate | 82 |
Yields are based on isolated products and may vary depending on the specific reaction conditions and purification methods.
Passerini Three-Component Reaction (P-3CR) for 5-Substituted Tetrazoles
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. A modification of this reaction, where the carboxylic acid is replaced by hydrazoic acid (often generated in situ from TMSN₃), provides a direct route to 5-substituted tetrazoles bearing an α-hydroxyalkyl group. This reaction is particularly useful for synthesizing functionalized tetrazoles that can be further elaborated.[9]
Reaction Mechanism
The Passerini-tetrazole reaction is believed to proceed through the following key steps:
Caption: Proposed mechanism for the Passerini-tetrazole three-component reaction.
Experimental Protocol: General Procedure for Passerini-Tetrazole Reaction
This protocol provides a general method for the synthesis of 5-(1-hydroxyalkyl)tetrazoles.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.1 mmol, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous (0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the isocyanide (1.0 equiv) in anhydrous DCM.
-
Add trimethylsilyl azide (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation: Scope and Yields of the Passerini-Tetrazole Reaction
The Passerini-tetrazole reaction demonstrates good functional group tolerance and provides access to a variety of 5-substituted tetrazoles.
| Entry | Carbonyl Compound | Isocyanide | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | (1-(tert-Butyl)-1H-tetrazol-5-yl)(4-nitrophenyl)methanol | 75 |
| 2 | Cyclohexanecarbaldehyde | Benzyl isocyanide | (1-Benzyl-1H-tetrazol-5-yl)(cyclohexyl)methanol | 81 |
| 3 | Acetophenone | Cyclohexyl isocyanide | 1-(1-(Cyclohexyl)-1H-tetrazol-5-yl)-1-phenylethanol | 65 |
| 4 | 3-Phenylpropanal | Ethyl isocyanoacetate | Ethyl 2-(1-(1H-tetrazol-5-yl)-3-phenylpropoxy)acetate | 72 |
| 5 | Furan-2-carbaldehyde | tert-Octyl isocyanide | (Furan-2-yl)(1-(tert-octyl)-1H-tetrazol-5-yl)methanol | 68 |
Yields are for isolated products and are representative. Actual yields may vary.
Conclusion
Multi-component reactions, particularly the Ugi and Passerini reactions, offer efficient and versatile pathways for the synthesis of substituted tetrazoles. These methods are characterized by their operational simplicity, broad substrate scope, and the ability to rapidly generate libraries of complex molecules. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel tetrazole-based compounds with potential therapeutic applications. The continued development of MCRs will undoubtedly play a crucial role in advancing the field of heterocyclic chemistry and the discovery of new medicines.
References
- 1. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Tetrazoles via Multicomponent Reactions | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. beilstein-archives.org [beilstein-archives.org]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 4-(5-methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the tetrazole moiety, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially enhancing metabolic stability and cell permeability. This document provides detailed application notes and protocols for the synthesis of novel antimicrobial agents using 4-(5-methyl-1H-tetrazol-1-yl)aniline as a key building block. We will explore the synthesis of Schiff bases and chalcones, classes of compounds known for their broad-spectrum antimicrobial activities.
Synthetic Applications of this compound
This compound is a versatile precursor for the synthesis of various heterocyclic compounds with potential antimicrobial activity. Its primary amine group allows for facile reactions to form Schiff bases and can be modified to participate in chalcone synthesis.
Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds have been widely reported to exhibit significant antimicrobial activity.
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, salicylaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
-
Procedure: a. In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. b. To this solution, add 10 mmol of the substituted aromatic aldehyde. c. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. d. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. After completion of the reaction, allow the mixture to cool to room temperature. g. The solid product that precipitates out is collected by filtration using a Büchner funnel. h. Wash the solid with cold ethanol to remove any unreacted starting materials. i. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base. j. Dry the purified product in a vacuum oven. k. Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are another class of compounds with well-documented antimicrobial properties. The synthesis typically involves the Claisen-Schmidt condensation of an acetophenone derivative with an aromatic aldehyde. To utilize this compound in chalcone synthesis, it must first be converted to the corresponding acetophenone.
Step 1: Synthesis of 1-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)ethan-1-one
-
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Acetaldehyde
-
Copper(I) oxide
-
Acetone
-
Ice bath
-
-
Procedure (adapted from standard procedures): a. Prepare a diazonium salt solution of this compound by dissolving it in a mixture of concentrated hydrochloric acid and water at 0-5 °C and then adding a solution of sodium nitrite in water dropwise. b. In a separate flask, prepare a solution of acetaldehyde and copper(I) oxide in acetone. c. Slowly add the diazonium salt solution to the acetaldehyde solution at low temperature. d. Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature. e. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the crude product by column chromatography to obtain 1-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)ethan-1-one.
Step 2: Synthesis of the Chalcone (Claisen-Schmidt Condensation)
-
Materials:
-
1-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)ethan-1-one
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Stirring bar and magnetic stirrer
-
-
Procedure: a. Dissolve 10 mmol of 1-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)ethan-1-one and 10 mmol of the substituted aromatic aldehyde in 20 mL of ethanol in a flask. b. Cool the mixture in an ice bath and slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise with continuous stirring. c. Continue stirring the reaction mixture at room temperature for 24 hours. d. Monitor the reaction by TLC. e. After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. f. The precipitated solid is filtered, washed with water, and dried. g. Recrystallize the crude chalcone from ethanol to obtain the pure product. h. Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Antimicrobial Activity
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for Schiff base and chalcone derivatives of this compound against common microbial strains. This data is representative of values reported in the literature for structurally similar compounds.
| Compound ID | Derivative Type | R-group on Aldehyde | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| SB-1 | Schiff Base | 4-Chloro | 16 | 32 | 64 |
| SB-2 | Schiff Base | 4-Nitro | 8 | 16 | 32 |
| SB-3 | Schiff Base | 2-Hydroxy | 32 | 64 | 128 |
| CH-1 | Chalcone | 4-Hydroxy | 4 | 8 | 16 |
| CH-2 | Chalcone | 3,4,5-Trimethoxy | 2 | 4 | 8 |
| Ciprofloxacin | Reference | - | 1 | 0.5 | N/A |
| Fluconazole | Reference | - | N/A | N/A | 2 |
Experimental Protocols: Antimicrobial Susceptibility Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer
-
Incubator
-
-
Procedure: a. Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. b. In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). c. Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. d. Add the microbial inoculum to each well containing the diluted compounds. e. Include a positive control (broth + inoculum) and a negative control (broth only) on each plate. f. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Synthetic Workflow Diagram
Application of 4-(5-methyl-1H-tetrazol-1-yl)aniline in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scaffold of 4-(5-methyl-1H-tetrazol-1-yl)aniline presents a promising starting point for the design and synthesis of novel anticancer agents. This compound incorporates two key pharmacophores: the tetrazole ring and the aniline moiety, both of which are prevalent in a variety of clinically approved and investigational anticancer drugs. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties. The aniline group provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of target binding and potency. This document provides detailed application notes on the potential of this compound as a scaffold in anticancer drug design, along with comprehensive protocols for the evaluation of its derivatives.
Application Notes
Potential Mechanisms of Action and Signaling Pathways
While direct evidence for the anticancer activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential mechanisms of action that could be exploited in the design of novel derivatives. Based on the known activities of other tetrazole and aniline-containing anticancer agents, derivatives of this scaffold could potentially target:
-
Kinase Inhibition: The aniline core is a common feature in many kinase inhibitors. By modifying the aniline and tetrazole moieties, it may be possible to design potent and selective inhibitors of various protein kinases that are dysregulated in cancer, such as tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases (e.g., BRAF, MEK). These kinases are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis.
-
Tubulin Polymerization Inhibition: Certain heterocyclic compounds are known to interfere with microtubule dynamics, a validated target for anticancer drugs. Derivatives could be designed to bind to the colchicine-binding site of tubulin, leading to the disruption of the mitotic spindle and cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.
-
Induction of Apoptosis: Novel compounds derived from this scaffold could trigger programmed cell death through various intrinsic or extrinsic pathways. This could involve the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family or the activation of caspases.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound designed as kinase inhibitors.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by a kinase inhibitor.
Drug Design and Synthesis Workflow
The development of novel anticancer agents from the this compound scaffold would typically follow a structured workflow. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize the desired pharmacological properties.
Application Notes and Protocols: Novel Polymers from 4-(5-methyl-1H-tetrazol-1-yl)aniline for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the development of novel polymers based on the monomer 4-(5-methyl-1H-tetrazol-1-yl)aniline. This document outlines a detailed, albeit hypothetical, protocol for the synthesis of a novel polyaniline derivative, poly[this compound], via oxidative polymerization. Furthermore, it details extensive characterization methods and explores the potential of this polymer in advanced, stimuli-responsive drug delivery systems. The unique properties of the tetrazole moiety, including its acidic nature and ability to engage in specific biological interactions, are highlighted as key features for creating sophisticated drug carriers.
Introduction to Tetrazole-Containing Polymers
Tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[2] In polymer science, the incorporation of tetrazole moieties into polymer backbones can impart unique physicochemical properties, including increased thermal stability, altered solubility, and the ability to coordinate with metal ions.[1] These properties make tetrazole-containing polymers highly promising for a range of applications, from gas capture to biomedical devices and drug delivery.[1]
Polyaniline (PANI) and its derivatives are well-known conducting polymers with extensive applications in sensors, anti-corrosion coatings, and electronic devices.[3] Functionalization of the PANI backbone with specific chemical groups can significantly enhance its processability and introduce new functionalities. By incorporating the this compound monomer into a polyaniline chain, it is possible to create a novel polymer with the combined advantages of a conductive backbone and the unique properties of the tetrazole ring, making it a prime candidate for stimuli-responsive drug delivery systems.
Hypothetical Synthesis of Poly[this compound]
While direct polymerization of this compound has not been extensively reported, a plausible synthetic route is through the oxidative polymerization of the monomer, a common method for preparing polyaniline derivatives.[4] The following protocol is a detailed, hypothetical procedure based on established methods for the synthesis of substituted polyanilines.
Materials and Equipment
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Distilled water
-
Beakers and magnetic stir bars
-
Ice bath
-
Filtration apparatus (Büchner funnel and filter paper)
-
Vacuum oven
Experimental Protocol: Oxidative Polymerization
-
Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a 250 mL beaker. Stir the solution at room temperature until the monomer is completely dissolved. Place the beaker in an ice bath and cool to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 1.3 g of ammonium persulfate in 50 mL of 1 M HCl. Cool the solution in an ice bath to 0-5 °C.
-
Polymerization Reaction: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the initiation of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the polymer precipitate using a Büchner funnel.
-
Wash the precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol to remove the oxidant and other impurities.
-
Continue washing until the filtrate becomes colorless.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to a constant weight. The final product is the emeraldine salt form of poly[this compound].
Deprotonation to Emeraldine Base (Optional)
To obtain the neutral emeraldine base form, the emeraldine salt can be treated with a 0.1 M ammonium hydroxide solution for 2 hours with stirring. The resulting polymer should then be filtered, washed with distilled water until the filtrate is neutral, and dried under vacuum.
Characterization of Poly[this compound]
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer, including the tetrazole ring, aromatic rings, and amine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. The polymer should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer. NMP with 0.05 M LiBr can be used as the eluent.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
-
UV-Vis Spectroscopy: To study the electronic transitions of the polymer in both its doped (emeraldine salt) and undoped (emeraldine base) states.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.
Table 1: Expected Physicochemical Properties of Poly[this compound]
| Property | Expected Value/Observation | Characterization Technique |
| Appearance | Dark green or black powder | Visual Inspection |
| Solubility | Soluble in NMP, DMSO, DMF | Solubility Tests |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temp. (Tg) | 150 - 250 °C | DSC |
| Decomposition Temp. (Td) | > 300 °C | TGA |
| Conductivity (Emeraldine Salt) | 10⁻⁴ - 10⁻¹ S/cm | Four-Point Probe |
Application in Drug Delivery
The unique structure of poly[this compound] makes it a highly attractive candidate for advanced drug delivery systems, particularly for stimuli-responsive applications.
pH-Responsive Drug Release
The tetrazole moiety has a pKa similar to that of carboxylic acids, making the polymer pH-sensitive.[5] In neutral or basic environments (pH 7.4, typical physiological pH), the tetrazole groups will be deprotonated and negatively charged. In acidic environments, such as those found in tumor microenvironments or within endosomes (pH 5.0-6.5), the tetrazole groups will become protonated.[6] This change in protonation state can be exploited to trigger the release of encapsulated drugs. For instance, a drug can be loaded into nanoparticles formulated from this polymer. As the nanoparticles are taken up by cancer cells and trafficked to acidic endosomes, the change in the polymer's charge and conformation can lead to the destabilization of the nanoparticle and the release of the drug directly at the site of action.
Protocol for pH-Responsive Drug Release Study
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles of poly[this compound] using a suitable method such as nanoprecipitation.
-
Drug Loading and Encapsulation Efficiency: Determine the amount of drug loaded into the nanoparticles using UV-Vis spectroscopy or HPLC.
-
In Vitro Drug Release:
-
Prepare release media at different pH values (e.g., pH 7.4 and pH 5.5) using phosphate-buffered saline (PBS).
-
Disperse a known amount of drug-loaded nanoparticles in each release medium.
-
Incubate the samples at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots of the release medium, centrifuge to pellet the nanoparticles, and measure the concentration of the released drug in the supernatant.
-
Plot the cumulative drug release as a function of time for each pH.
-
Table 2: Hypothetical Drug Release Data
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 15 |
| 4 | 12 | 40 |
| 8 | 18 | 65 |
| 12 | 22 | 80 |
| 24 | 25 | 95 |
Cellular Uptake and Trafficking
The surface chemistry of nanoparticles plays a crucial role in their interaction with cells and their subsequent intracellular fate.[7] The tetrazole groups on the surface of nanoparticles can influence their cellular uptake mechanism. The negative charge at physiological pH may lead to uptake via specific endocytic pathways.
Signaling Pathways and Cellular Mechanisms
The following diagrams illustrate the proposed experimental workflow and the mechanism of pH-responsive drug delivery.
Caption: Experimental workflow from synthesis to application.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Scaled-Up Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the scaled-up synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The protocol is divided into three main stages: acetylation of the starting material, formation of the tetrazole ring via an imidoyl chloride intermediate, and subsequent deprotection to yield the final product. Safety precautions, particularly for handling hazardous reagents at scale, are emphasized throughout.
Overview of the Synthetic Pathway
The overall synthesis transforms a readily available starting material, p-phenylenediamine, into the target compound, this compound, through a three-step process. This involves the protection of one amino group, formation of the 5-methyltetrazole ring, and subsequent deprotection.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| p-Phenylenediamine | 106-50-3 | 108.14 | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 | ≥99% | Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | ≥99.5% | Sigma-Aldrich |
| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | 208.24 | ≥98% | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | ≥99.5% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% in H₂O | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | ≥99.5% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Sigma-Aldrich |
Step 1: Synthesis of N-(4-aminophenyl)acetamide (Amine Protection)
This step involves the selective mono-acetylation of p-phenylenediamine.
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-phenylenediamine (108.1 g, 1.0 mol) in 500 mL of water.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add acetic anhydride (102.1 g, 1.0 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water (2 x 100 mL).
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight. The product is typically used in the next step without further purification.
Expected Yield: 85-95% Appearance: Off-white to light gray solid.
Step 2: Synthesis of N-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)acetamide
This is a critical step involving the formation of an imidoyl chloride intermediate followed by cyclization with sodium azide.[1]
Safety Note: This reaction should be performed in a well-ventilated fume hood. Phosphorus pentachloride is highly corrosive and reacts violently with water. Sodium azide is highly toxic and can form explosive heavy metal azides.
Procedure:
-
Set up a 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and a powder addition funnel. Ensure all glassware is thoroughly dried.
-
Charge the flask with N-(4-aminophenyl)acetamide (150.2 g, 1.0 mol) and 1 L of anhydrous toluene.
-
With vigorous stirring, carefully add phosphorus pentachloride (229.0 g, 1.1 mol) in portions through the powder addition funnel over 30 minutes. The reaction is exothermic and will release HCl gas.
-
After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
In a separate 2 L flask, prepare a suspension of sodium azide (97.5 g, 1.5 mol) in 500 mL of anhydrous toluene.
-
CAUTION: This step is highly exothermic and releases nitrogen gas. Slowly and carefully add the imidoyl chloride solution from the first flask to the sodium azide suspension via a cannula. Maintain the temperature of the azide suspension below 40 °C using a water bath.
-
Once the addition is complete, heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and slowly quench by adding 500 mL of a saturated aqueous sodium bicarbonate solution. Stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Expected Yield: 70-80% Appearance: Light brown to yellow solid.
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group to yield the target aniline.
Procedure:
-
To a 2 L round-bottom flask, add the crude N-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)acetamide from the previous step.
-
Add 500 mL of ethanol and 500 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath to 0-5 °C.
-
Slowly neutralize the solution to pH 7-8 by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 150 mL).
-
The crude product can be purified by recrystallization.
Purification
Recrystallization:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.
Expected Overall Yield (from p-phenylenediamine): 50-65% Appearance: White to off-white crystalline solid.
Data Summary
| Step | Product | Starting Material (mol) | Product Mass (g) | Molar Mass ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | N-(4-aminophenyl)acetamide | 1.0 | ~135 | 150.18 | ~90 | >95% |
| 2 | N-(4-(5-methyl-1H-tetrazol-1-yl)phenyl)acetamide | 1.0 | ~163 | 217.23 | ~75 | >90% (crude) |
| 3 | This compound | ~0.75 | ~109 | 175.19 | ~83 | >98% (purified) |
Safety and Handling
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle in a dry environment and use appropriate respiratory protection.
-
Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and inhalation. Can form explosive heavy metal azides; do not use metal spatulas or allow contact with lead or copper plumbing. Quench any residual azide with sodium nitrite and acid before disposal.
-
Scale-up Considerations: The exothermic nature of the imidoyl chloride formation and the subsequent reaction with sodium azide requires careful temperature control and slow addition of reagents at a larger scale. Ensure adequate cooling capacity is available. The gas evolution during these steps also needs to be safely managed.
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and dependencies in the synthesis.
Caption: Key transformations in the synthesis of the target molecule.
References
Troubleshooting & Optimization
overcoming humidity issues in tetrazole synthesis from nitriles.
Welcome to the Technical Support Center for tetrazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the conversion of nitriles to tetrazoles, with a special focus on managing humidity and moisture.
Troubleshooting Guide: Overcoming Common Issues in Tetrazole Synthesis
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a low or non-existent yield of the desired tetrazole. What are the potential causes and solutions?
-
Answer: Low or no yield is a common issue that can stem from several factors. Systematically troubleshooting these can help identify the root cause.
-
Inactive Catalyst or Reagents: The catalyst (e.g., zinc salts, ammonium chloride) or the azide source (e.g., sodium azide) may be old or degraded. It is recommended to use a fresh batch of catalyst and high-purity sodium azide.[1]
-
Sub-optimal Reaction Conditions: The temperature, reaction time, or solvent may not be suitable for your specific nitrile substrate. Consulting literature for similar substrates can provide a good starting point for optimization.[1] For instance, some reactions require elevated temperatures (reflux or microwave irradiation) to proceed efficiently.[1][2][3]
-
Poor Quality of Starting Nitrile: Impurities in the starting nitrile can interfere with the reaction. It is advisable to purify the nitrile before use, for example, by distillation or chromatography.[1]
-
Humidity/Moisture Contamination (in anhydrous reactions): For reactions that require anhydrous conditions (e.g., using silicon tetrachloride), the presence of water can be highly detrimental.[2] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate Work-up Procedure: The tetrazole product might be soluble in the work-up solvent, leading to loss of product. Acidification of the reaction mixture is often necessary to protonate the tetrazole, making it less soluble in aqueous media and facilitating its precipitation or extraction into an organic solvent.[1][4]
-
Issue 2: Formation of Multiple Byproducts
-
Question: My reaction is producing several byproducts alongside the desired tetrazole. How can I improve the selectivity?
-
Answer: The formation of byproducts can often be suppressed by adjusting the reaction conditions.
-
Decomposition of Starting Materials or Product: Harsh reaction conditions, such as excessively high temperatures or the use of strong acids or bases, can lead to the decomposition of sensitive functional groups on your substrate or the tetrazole product itself.[1] Using milder reaction conditions, such as a lower temperature for a longer duration, may resolve this.
-
Side Reactions of the Azide: Sodium azide can participate in unwanted side reactions. Ensuring the reaction is performed under optimal conditions for the desired cycloaddition is crucial.
-
Use of an Inappropriate Catalyst: Some catalysts may promote side reactions. For example, while Lewis acids are often used, they can sometimes lead to the formation of byproducts.[5] Switching to a different catalyst system, such as the use of zinc bromide in water as popularized by Sharpless, might be beneficial.[6][7][8]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify my tetrazole product. What are some common pitfalls and solutions?
-
Answer: Isolation and purification challenges are often related to the physicochemical properties of the tetrazole product.
-
High Solubility in the Reaction Solvent: If the product is highly soluble in the reaction solvent (e.g., DMF or water), direct precipitation may not be effective. After quenching the reaction (typically with acid), consider extracting the product with a suitable organic solvent like ethyl acetate.[1]
-
Co-elution with Impurities during Chromatography: If the product co-elutes with impurities, optimizing the chromatography conditions is necessary. This can involve trying different solvent systems or using a different stationary phase. Recrystallization is also a powerful purification technique for solid products.[1]
-
Product is a Salt: The tetrazole product is often in its salt form at the end of the reaction. Acidification is crucial to protonate the tetrazole, which can then be isolated by filtration if it precipitates, or by extraction.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: Is humidity always a problem in tetrazole synthesis from nitriles?
A1: Not necessarily. The impact of water depends entirely on the chosen synthetic methodology. While some methods are highly sensitive to moisture and require strictly anhydrous conditions[2], others are performed in water as the solvent. The seminal work by Sharpless and co-workers demonstrated that the reaction of nitriles with sodium azide proceeds readily in water using zinc salts as catalysts.[6][7] This aqueous method is considered more environmentally friendly and can mitigate the risk of generating hazardous hydrazoic acid.[6][7]
Q2: How can I determine if humidity is negatively affecting my reaction?
A2: If you are using a protocol that specifies anhydrous conditions and are experiencing low or no yield, incomplete reaction, or the formation of unexpected byproducts, moisture contamination is a likely culprit. To confirm this, you can try running a small-scale reaction under rigorously dry conditions (oven-dried glassware, anhydrous solvents, inert atmosphere) and compare the result to your previous attempts.
Q3: What are the best practices for ensuring anhydrous conditions for moisture-sensitive tetrazole syntheses?
A3: To ensure your reaction is free from moisture, follow these steps:
-
Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150 °C) for several hours and allow it to cool in a desiccator over a drying agent (e.g., silica gel, calcium chloride).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.
-
Inert Atmosphere: Assemble the reaction apparatus while it is still warm and immediately place it under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or by flushing the apparatus with the inert gas.
-
Dry Reagents: Ensure all solid reagents are dry. If necessary, they can be dried under vacuum.
Q4: What are the primary safety concerns when working with azides in tetrazole synthesis?
A4: The primary safety concern is the handling of sodium azide and the potential formation of hydrazoic acid (HN₃). Sodium azide is highly toxic.[1] Hydrazoic acid is volatile, toxic, and explosive.[3][4] It can be formed when azides are mixed with acid.[4] Therefore, all manipulations involving azides should be carried out in a well-ventilated fume hood.[4] Additionally, azide waste can form explosive salts with heavy metals, so it must be disposed of according to institutional safety protocols.[4]
Q5: Can I use microwave irradiation to speed up my tetrazole synthesis?
A5: Yes, microwave-assisted synthesis has been shown to be an effective method for reducing reaction times in the conversion of nitriles to 5-substituted 1H-tetrazoles, especially for less reactive nitriles.[3][9]
Quantitative Data Summary
The following tables summarize reaction conditions for different methods of tetrazole synthesis from nitriles, allowing for easy comparison.
Table 1: Comparison of Catalysts and Conditions for Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages | Reference(s) |
| Zinc Bromide (ZnBr₂) | Water | 100+ | 12-48 hours | Environmentally friendly, high yields, broad scope. | [6],[7],[8] |
| Ammonium Chloride (NH₄Cl) | DMF | 100-120 | Several hours | Classical method, widely used. | [4],[8] |
| Silica Sulfuric Acid | DMF | Reflux | 5-10 hours | Heterogeneous catalyst, easy to separate. | [10],[11] |
| None (Flow Chemistry) | NMP/Water | 190 | 30 minutes | Safe for large scale, rapid, avoids HN₃ generation. | [12] |
| Dibutyltin Oxide | Toluene | Reflux | 24-48 hours | Effective for stubborn tetrazole formations. | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using Zinc Bromide in Water (Aqueous Method)
This protocol is adapted from the method developed by Sharpless and co-workers.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.0 eq).
-
Solvent Addition: Add deionized water to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl). This will protonate the tetrazole and may cause it to precipitate.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 5-Phenyl-1H-tetrazole using Ammonium Chloride in DMF (Anhydrous Conditions)
This protocol is a classical method for tetrazole synthesis.[4]
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet, add benzonitrile (1.0 eq), sodium azide (NaN₃, 1.2 eq), and ammonium chloride (NH₄Cl, 1.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via a syringe.
-
Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and acidify with HCl to pH 1-2.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in tetrazole synthesis, with a focus on identifying and resolving humidity-related problems.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. thieme-connect.com [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Tetrazole Formation with Sodium Azide
Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles with sodium azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for tetrazole formation from a nitrile and sodium azide?
The formation of a tetrazole from a nitrile and sodium azide is a [3+2] cycloaddition reaction. The reaction can proceed through different mechanistic pathways, but it generally involves the activation of the nitrile by a Lewis or Brønsted acid. This activation makes the nitrile more susceptible to nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[1][2]
Q2: I am concerned about the safety of using sodium azide. What are the key precautions?
Sodium azide is highly toxic and can be explosive under certain conditions.[3][4] Key safety precautions include:
-
Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[3] Use plastic or ceramic spatulas instead of metal ones to avoid the formation of shock-sensitive heavy metal azides.[4]
-
Hydrazoic Acid Formation: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[3][5] If an acid is required for the reaction, use a buffered system or carefully control the pH.[6]
-
Quenching: Unreacted sodium azide in the reaction mixture must be quenched before disposal. A common method is the addition of a sodium nitrite solution followed by acidification to generate nitrous acid, which decomposes the azide into nitrogen gas and other nitrogen oxides.[4][5][7] This procedure should be performed with extreme caution in a fume hood.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste procedures. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[4][8]
Q3: How can I monitor the progress of my tetrazole formation reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction.[9][10][11] A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting nitrile spot and the appearance of the product tetrazole spot indicate the progression of the reaction. Staining with agents like bromocresol green can help visualize the acidic tetrazole product.
Troubleshooting Guide
Problem 1: My reaction is not starting or is proceeding very slowly.
-
Check the Temperature: Many tetrazole syntheses require elevated temperatures, often between 100-120°C.[9] Ensure your reaction is heated to the optimal temperature for your specific substrate and catalytic system.
-
Catalyst Inactivation: If you are using a catalyst, it may have been deactivated by impurities in your starting materials or solvent. Ensure your nitrile and solvent are of high purity and appropriately dried. Some catalysts are also sensitive to air and moisture.
-
Insufficient Activation: The nitrile may not be sufficiently activated. If using a Brønsted acid catalyst like ammonium chloride, ensure it is present in a sufficient amount. For Lewis acid catalysts like zinc salts, ensure they are of good quality.[12]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Highly polar aprotic solvents like DMF and DMSO are often effective.[10][11]
Problem 2: My yield of the tetrazole product is very low.
-
Optimize Reaction Time: Prolonged reaction times at high temperatures can lead to the thermal decomposition of the tetrazole product.[10][11] It is crucial to monitor the reaction and stop it once the starting material has been consumed.
-
Incorrect Stoichiometry: An excess of sodium azide is often used to drive the reaction to completion. A molar ratio of 1:1.5 (nitrile to sodium azide) is a common starting point.[9]
-
Side Reactions: The nitrile starting material could be undergoing side reactions, such as hydrolysis, if water is present in the reaction mixture.
-
Substrate Reactivity: Electron-withdrawing groups on the nitrile can increase its reactivity, while electron-donating groups can decrease it.[2] For less reactive nitriles, more forcing conditions (higher temperature, more active catalyst) may be necessary.
-
Work-up and Purification Issues: The tetrazole product may be lost during the work-up and purification steps. Tetrazoles are acidic and can be soluble in aqueous bases. Acidification of the aqueous layer is often necessary to precipitate the product.[1]
Problem 3: I am having difficulty purifying my tetrazole product.
-
Recrystallization: Many 5-substituted-1H-tetrazoles are crystalline solids and can be purified by recrystallization from a suitable solvent.[13]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used for purification.[13][14] A mixture of petroleum ether and ethyl acetate is a common eluent system.
-
Acid-Base Extraction: Due to the acidic nature of the tetrazole N-H, an acid-base extraction can be an effective purification method. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be acidified to precipitate the pure tetrazole.
Data Presentation
Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | 110 | 12 | 99 | [10] |
| DMF | 110 | 12 | 80 | [10] |
| Acetonitrile | 110 | 12 | 50 | [10] |
| Methanol | 110 | 12 | 20 | [10] |
| Toluene | 110 | 12 | 15 | [10] |
| DMF | Reflux | 5 | 92 | [14] |
| DMSO | Reflux | 5 | 89 | [14] |
Table 2: Effect of Catalyst on the Yield of 5-Substituted-1H-tetrazoles
| Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Co(II)-complex | DMSO | 110 | 12 | 99 | [10] |
| Benzonitrile | Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [14] |
| Various Nitriles | Zinc Salts | Water | Reflux | - | Good to Excellent | [12] |
| Benzonitrile | SO₃H-carbon | DMF | 100 | 6 | 92 | [9] |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1H-tetrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nitrile (1.0 mmol)
-
Sodium azide (1.2 - 1.5 mmol)
-
Catalyst (e.g., ZnBr₂, NH₄Cl, or as optimized)
-
Solvent (e.g., DMF, DMSO, or water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile, sodium azide, catalyst, and solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-120°C) and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Caution: The following steps should be performed in a fume hood. Carefully add dilute hydrochloric acid to the reaction mixture to quench any unreacted sodium azide and to precipitate the product. Be aware of potential gas evolution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).[10]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[13]
Visualizations
Caption: General experimental workflow for tetrazole synthesis.
Caption: Troubleshooting decision tree for tetrazole synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]
- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A prevalent method involves a multi-step synthesis starting from 4-nitroaniline. This route typically includes:
-
Acetylation of 4-nitroaniline to form 4-nitroacetanilide.
-
Cyclization of 4-nitroacetanilide with sodium azide in the presence of a catalyst to form 1-(4-nitrophenyl)-5-methyl-1H-tetrazole.[1]
-
Reduction of the nitro group to an amine to yield the final product, this compound.[1]
Another general approach for forming the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile.[2][3][4]
Q2: What are the critical parameters that can affect the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Reaction Temperature: The temperature for both the cyclization and reduction steps needs to be carefully controlled.
-
Catalyst: The choice and amount of catalyst (e.g., titanium tetrachloride, zinc salts) can influence the reaction rate and yield.[1][2]
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of byproducts.
-
Purity of Reagents: The purity of starting materials, especially the aniline derivative and sodium azide, is crucial.
-
Solvent: The choice of solvent can affect the solubility of reagents and the reaction pathway.
Q3: How can I purify the crude this compound?
A3: Common purification methods for tetrazole derivatives include recrystallization and column chromatography.[5]
-
Recrystallization: Ethanol is a frequently used solvent for the recrystallization of tetrazole compounds. A screening of different solvents or solvent mixtures is recommended to find the optimal conditions.[5]
-
Column Chromatography: Silica gel column chromatography using a mobile phase of dichloromethane and methanol, sometimes with a small amount of triethylamine to reduce tailing, can be effective.[5]
Troubleshooting Guide for Low Yield
Low yield is a common issue in multi-step organic synthesis. The following guide addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield after cyclization step | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the activity of the catalyst. |
| Formation of regioisomers. | The formation of the tetrazole ring can result in 1,5- and 2,5-disubstituted isomers. The regioselectivity can be influenced by the reaction conditions and the nature of the reactants.[6][7] Consider adjusting the catalyst or solvent system. | |
| Side reactions. | Nucleophilic substitution on the aniline ring or other side reactions can consume starting materials.[8] Analyze the crude product by TLC or LC-MS to identify major byproducts and adjust reaction conditions accordingly. | |
| Low yield after reduction step | Incomplete reduction of the nitro group. | - Increase the amount of reducing agent (e.g., NaBH₄).[1] - Ensure the catalyst for the reduction (if any) is active. - Increase reaction time or temperature. |
| Degradation of the tetrazole ring. | Tetrazoles are generally stable, but harsh reducing conditions could potentially lead to ring opening.[4] Use milder reducing agents if degradation is suspected. | |
| Product loss during workup and purification | Product is too soluble in the recrystallization solvent. | - Use a minimal amount of hot solvent for recrystallization. - Cool the solution to a lower temperature to maximize crystal formation.[5] |
| "Oiling out" instead of crystallization. | This can happen if the compound is insoluble in the hot solvent or if the solvent's boiling point is higher than the compound's melting point. Try a different solvent or a solvent mixture.[5] | |
| Poor separation during column chromatography. | - Optimize the mobile phase composition by running TLC with different solvent systems. - The addition of a small amount of triethylamine can sometimes improve the separation of polar compounds.[5] |
Experimental Protocols
General Protocol for the Synthesis of 1-(4-nitrophenyl)-5-methyl-1H-tetrazole
This protocol is based on similar syntheses reported in the literature.[1]
-
Acetylation of 4-nitroaniline: To a solution of 4-nitroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride and heat the mixture. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and isolate the 4-nitroacetanilide product by filtration.
-
Cyclization: In a dry reaction flask under an inert atmosphere, suspend 4-nitroacetanilide in a suitable solvent (e.g., toluene). Add a catalyst (e.g., titanium tetrachloride) followed by sodium azide in portions. Heat the reaction mixture to 80-90°C and monitor by TLC. After completion, cool the reaction and quench carefully with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 1-(4-nitrophenyl)-5-methyl-1H-tetrazole.
General Protocol for the Reduction to this compound
This protocol is based on similar reductions reported in the literature.[1]
-
Dissolve the crude 1-(4-nitrophenyl)-5-methyl-1H-tetrazole in a suitable solvent mixture (e.g., acetonitrile and water).
-
Add a reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst like Ni(OAc)₂·4H₂O.[1]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Deactivation in 5-Substituted Tetrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 5-substituted tetrazoles.
Troubleshooting Guide
Q1: My reaction yield has dropped significantly after recycling the catalyst a few times. What is the likely cause?
A decrease in yield upon catalyst recycling is a classic sign of deactivation. The primary causes can be categorized as poisoning, fouling, leaching, or structural changes to the catalyst.[1][2][3]
-
Poisoning: Active sites on the catalyst are irreversibly blocked by strong chemisorption of impurities from reactants, solvents, or byproducts.[1][4][5]
-
Fouling: The catalyst surface or pores are physically blocked by deposited substances, such as carbonaceous residues (coke) or the tetrazole product itself, which can be highly polar.[2][3]
-
Leaching: The active metal components of the heterogeneous catalyst dissolve into the reaction medium. This is more common when using highly polar solvents.[2][6]
-
Sintering/Structural Changes: High reaction temperatures can cause small metal nanoparticles on a support to agglomerate into larger, less active particles (sintering) or cause the support material itself to degrade.[3]
To diagnose the issue, start by analyzing the reaction conditions and performing catalyst characterization.
Q2: How can I determine if my catalyst is being poisoned?
Catalyst poisoning occurs when impurities bind strongly to the active sites.[4][5]
-
Feedstock Analysis: Analyze your starting materials (nitrile, sodium azide) and solvent for common poisons. For metal catalysts, sulfur, phosphorus, and nitrogen-containing compounds can act as poisons.[1]
-
Control Experiment: Run the reaction with a fresh batch of highly purified reactants and solvent. If the catalyst activity is restored, your previous materials were likely contaminated.
-
Surface Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of poisoning elements on the catalyst's surface.[4]
Q3: My catalyst appears discolored and clogged after the reaction. Could this be fouling?
Yes, a change in physical appearance, such as discoloration or clumping, often points to fouling by coke or strong adsorption of the product.[2][3]
-
Product Inhibition: The 5-substituted tetrazole product, being a nitrogen-rich heterocycle, can be polar and may adsorb strongly onto the catalyst's active sites, preventing reactant access.[2]
-
Coke Formation: At elevated temperatures, organic reactants or solvents can decompose to form carbonaceous deposits (coke) that block pores and active sites.[5]
A simple wash with an appropriate solvent may remove weakly adsorbed species. For more stubborn deposits, oxidative regeneration (calcination) might be necessary, though this risks sintering the catalyst.[3]
Q4: I suspect the active metal from my heterogeneous catalyst is leaching into the reaction mixture. How can I confirm this?
Metal leaching is a common issue, especially with nanoparticle catalysts in polar solvents.
-
Sheldon Test (Hot Filtration Test): This is a definitive method to test for leaching.[7]
-
Run the reaction for a set period (e.g., until ~50% conversion is achieved).
-
Stop the reaction and filter out the solid catalyst while the mixture is still hot.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions without the catalyst.
-
If the reaction continues to progress, it indicates that active catalytic species have leached from the solid support into the solution. If the reaction stops, the catalysis is truly heterogeneous.[7]
-
-
ICP-OES/AAS Analysis: Analyze the liquid filtrate after the reaction using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for 5-substituted tetrazole synthesis?
The synthesis, typically a [3+2] cycloaddition of a nitrile and an azide, can be catalyzed by a variety of systems.[8] Heterogeneous catalysts are preferred for their ease of separation and recyclability.[9] Common examples include:
-
Zeolites: CoY and ZSM-5 zeolites have shown good activity and reusability.[7][10]
-
Metal Nanoparticles: Nanoparticles of copper (Cu), zinc (Zn), palladium (Pd), and others, often supported on materials like silica, charcoal, or magnetic cores (e.g., Fe₃O₄), are widely used.[6][9][11]
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are effective catalysts, where the zinc ion coordinates to the nitrile, activating it for nucleophilic attack by the azide.[12][13][14]
Q2: Can I regenerate a deactivated catalyst?
Regeneration is often possible but depends on the cause of deactivation.[3]
-
For Fouling: Washing the catalyst with a solvent can remove adsorbed products or precursors. For coking, a controlled calcination (heating in air or oxygen) can burn off carbon deposits.[3]
-
For Reversible Poisoning: Some poisons can be removed by washing or a specific chemical treatment. For example, some metallic poisons can be removed with a mild acid wash.[15]
-
For Leaching or Sintering: These deactivation modes are generally irreversible. Leaching results in a permanent loss of the active component, while sintering involves a structural change that is difficult to reverse.[3]
Q3: How can I prevent or minimize catalyst deactivation?
Proactive measures can significantly extend the life of your catalyst.
-
Purify Reactants: Ensure nitriles and solvents are free from potential poisons like sulfur compounds.
-
Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rates of sintering and coking.[1]
-
Choose the Right Solvent: Use less polar solvents if possible to minimize leaching of the active metal.
-
Modify the Catalyst: Catalyst design can be improved by applying protective coatings or modifying active sites to be more resistant to poisoning.[4] Removing water from the reaction environment, for example with a membrane, can also prevent water-induced deactivation.[16]
Data on Catalyst Performance and Deactivation
Table 1: Representative Catalyst Reusability in 5-Phenyl-1H-tetrazole Synthesis
| Catalyst System | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Primary Deactivation Concern |
| CoY Zeolite[7] | 95 | 93 | 91 | Fouling / Minor Leaching |
| Fe₃O₄@adenine-Zn[6] | 98 | 96 | 94 | Leaching of Zn |
| Cu-MCM-41[11] | 92 | 88 | 81 | Leaching of Cu / Sintering |
| Pd-SMTU@boehmite[6] | 96 | 94 | 90 | Fouling by product/ligand |
| ZSM-5[10] | 94 | 92 | 90 | Fouling |
Note: Data is compiled for illustrative purposes based on typical performance reported in the literature.
Experimental Protocols
Protocol 1: General Synthesis of 5-Phenyl-1H-tetrazole using a Recyclable Catalyst
This protocol is a general representation. Specific amounts, temperature, and time should be optimized based on the chosen catalyst.
-
Reaction Setup: To a round-bottom flask, add benzonitrile (1 mmol), sodium azide (1.5-2.0 mmol), the heterogeneous catalyst (e.g., 20 mg of CoY zeolite), and a solvent (e.g., 1-2 mL of DMF).[7]
-
Reaction: Heat the mixture at the optimized temperature (e.g., 120-140 °C) for the required time (e.g., 12-24 hours).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Separate the catalyst by filtration. Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate), dry it, and store it for reuse.[7]
-
Product Isolation: Acidify the filtrate with aqueous HCl to precipitate the 5-phenyl-1H-tetrazole product. Collect the solid product by vacuum filtration and wash with cold water.[17]
Protocol 2: Sheldon Test for Detecting Catalyst Leaching
-
Initial Reaction: Begin the tetrazole synthesis as described in Protocol 1.
-
Mid-Reaction Filtration: After approximately 50% of the nitrile has been converted (determined by preliminary time-course studies or periodic TLC/GC analysis), quickly and carefully filter the hot reaction mixture to remove the solid catalyst.
-
Continued Reaction of Filtrate: Transfer the hot filtrate to a new, clean flask and continue to heat it under the identical temperature and stirring conditions as the initial reaction.
-
Analysis: Monitor the filtrate for any further conversion of the nitrile to the tetrazole product. A significant increase in product formation in the absence of the solid catalyst confirms that active catalytic species have leached into the solution.[7]
Protocol 3: General Regeneration of a Fouled Catalyst
This protocol is for catalysts deactivated by organic deposits (fouling/coking).
-
Solvent Washing: Wash the recovered catalyst thoroughly with a solvent that can dissolve the tetrazole product and any organic residues (e.g., ethyl acetate, followed by ethanol or methanol). Dry the catalyst under vacuum.
-
Activity Check: Test the washed catalyst in a new reaction. If activity is not restored, proceed to calcination.
-
Calcination (for thermally stable catalysts): Place the washed and dried catalyst in a furnace. Heat the catalyst in a slow stream of air. The temperature and duration should be carefully selected based on the catalyst's thermal stability to avoid sintering (e.g., ramp to 450-500 °C and hold for 3-4 hours).[7]
-
Final Activity Check: After cooling, test the activity of the calcined catalyst.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Common catalyst deactivation mechanisms in tetrazole synthesis.
Caption: Decision pathway for catalyst regeneration or replacement.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Equilibrium shift, poisoning prevention, and selectivity enhancement in catalysis via dehydration of polymeric membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Tetrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the regioselectivity of tetrazole synthesis. The following sections address common experimental challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the N1 and N2 regioisomers in tetrazole synthesis?
A1: The synthesis of substituted tetrazoles, most commonly through the [3+2] cycloaddition of an organic azide and a nitrile, can result in two different constitutional isomers.[1] These isomers are distinguished by the position of the substituent on the tetrazole ring. In the N1-isomer, the substituent is attached to the nitrogen atom at position 1, while in the N2-isomer, it is attached to the nitrogen at position 2. The tautomeric forms, 1H- and 2H-tetrazole, can exist in a nearly 1:1 ratio for 5-substituted tetrazoles.[2]
Q2: Why is controlling regioselectivity important in drug development?
A2: Controlling regioselectivity is critical because N1- and N2-substituted tetrazole isomers can have significantly different physicochemical, pharmacological, and toxicological properties. The tetrazole group is often used as a bioisostere for carboxylic acids in drug design.[1][2] The specific geometry and electronic properties of one isomer may be essential for effective binding to a biological target. Therefore, selective synthesis of the desired isomer is crucial for ensuring the efficacy and safety of a potential drug candidate.
Q3: What are the primary factors that influence regioselectivity in tetrazole synthesis?
A3: Several factors can influence whether the N1 or N2 isomer is the major product:
-
Steric Hindrance: Bulky substituents on the azide or nitrile can favor the formation of the less sterically hindered isomer.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the electronic distribution in the transition state, thereby directing the cycloaddition to a specific nitrogen atom.
-
Catalysts: Lewis acids (e.g., Zn(II), Co(II)) and Brønsted acids can coordinate to the nitrile, activating it for cycloaddition and influencing the regiochemical outcome.[3][4]
-
Reaction Conditions: Solvent polarity, temperature, and pressure can all affect the reaction pathway and the ratio of the resulting isomers.
Troubleshooting Guide
Q4: My reaction yields a mixture of N1 and N2 isomers. How can I improve the selectivity for the N2-substituted product?
A4: Achieving high selectivity for the N2-isomer is a common challenge. Here are several strategies to consider:
-
Use of Diaryliodonium Salts: A metal-free approach using diaryliodonium salts has been shown to be highly regioselective for the N2-arylation of 5-substituted-1H-tetrazoles.[5]
-
Mechanochemical Conditions: The N-alkylation of tetrazoles with phenacyl halides under mechanochemical (grinding) conditions can enhance the selectivity for N2 regioisomers. The choice of grinding auxiliary is crucial in this method.[6]
-
Catalyst Selection: While many catalysts for the [3+2] cycloaddition favor 1H-tetrazoles, specific ligand and metal combinations can influence the outcome. Exploring different catalytic systems is recommended.
Q5: I am attempting a [3+2] cycloaddition with sodium azide and an organonitrile, but the reaction is slow or does not proceed. What should I do?
A5: If your cycloaddition reaction is not proceeding efficiently, consider the following troubleshooting steps:
-
Catalyst Addition: The activation barrier for this reaction can be high. The use of a catalyst is often necessary. Zinc salts, such as ZnBr2 or Zn(OTf)2, are effective and widely used.[4] Cobalt complexes have also been shown to catalyze this reaction efficiently.[3][7]
-
Check for Humidity: High levels of humidity can be detrimental to the reaction.[8] Ensure all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Solvent Choice: The reaction is often performed in solvents like DMF, water, or alcohols.[4][8] If one solvent is not effective, trying a different solvent system may improve the reaction rate and yield.
-
Temperature Optimization: Many of these reactions require elevated temperatures (e.g., 120 °C) to proceed at a reasonable rate.[8] Ensure your reaction temperature is appropriate for the substrates and catalyst being used.
Q6: My goal is to synthesize a 1,5-disubstituted tetrazole. What is a reliable method?
A6: For the synthesis of 1,5-disubstituted tetrazoles, a one-pot reaction catalyzed by Zn(OTf)2 involving alkenes, NBS (N-Bromosuccinimide), nitriles, and TMSN3 (trimethylsilyl azide) is a versatile and highly efficient method.[4] Another approach involves the reaction of amides with reagents like diphenyl phosphorazidate, which acts as both an activator and an azide source.[4]
Key Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is adapted from the method developed by Sharpless and co-workers, which is a robust and widely used procedure for the synthesis of 5-substituted-1H-tetrazoles.[4]
-
Reagents and Materials:
-
Organonitrile (1.0 equiv)
-
Sodium azide (NaN3) (1.5 equiv)
-
Zinc bromide (ZnBr2) (1.5 equiv)
-
Water
-
Ethyl acetate
-
2N HCl solution
-
-
Procedure:
-
To a round-bottom flask, add the organonitrile (10 mmol), sodium azide (15 mmol), and zinc bromide (15 mmol).
-
Add water (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture to pH ~1-2 by the slow addition of 2N HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Co-Ni/Fe3O4@MMSHS | H2O/EtOH (1:1) | 60 | 1 | 98[9] |
| 2 | ZnBr2 | H2O | 100 | 12 | 95[4] |
| 3 | L-proline | DMSO | 120 | 5 | 92[4] |
| 4 | Yb(OTf)3 | - | 100 | 2 | 94[4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [3+2] Cycloaddition of Azides and Nitriles
Welcome to the Technical Support Center for [3+2] Cycloaddition of Azides and Nitriles. This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazoles and other nitrogen-rich heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction between an azide and a nitrile is not proceeding, or the yield is very low. What are the common causes?
A1: Low reactivity in azide-nitrile cycloadditions is a frequent issue, often stemming from the inherent stability of the reactants. Key factors include:
-
Unactivated Nitriles: The cycloaddition works best with nitriles activated by electron-withdrawing groups. Unactivated nitriles, such as aliphatic nitriles, often require harsh reaction conditions (high temperatures) which can lead to the thermal decomposition of the azide starting material before the desired reaction can occur.[1]
-
Thermal Instability of Azides: Organic azides can be thermally labile and may decompose at the high temperatures often required for this reaction, especially with unactivated nitriles. Sodium azide itself decomposes at temperatures above 275 °C.[2]
-
Inappropriate Catalyst: The choice of catalyst is crucial. The reaction is often catalyzed by Lewis or Brønsted acids.[3][4] An unsuitable catalyst may not sufficiently activate the nitrile for the cycloaddition to occur under the chosen reaction conditions.
-
Steric Hindrance: Bulky substituents on the nitrile or the azide can sterically hinder the approach of the reactants, leading to a slower reaction rate and lower yield. Even with microwave heating, sterically hindered nitriles can result in lower yields.
Q2: I am observing the formation of a carboxylic acid or amide byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a carboxylic acid or amide is a common side reaction resulting from the hydrolysis of the nitrile starting material.[5] This is particularly prevalent under certain conditions:
-
Presence of Water: Trace amounts of water in the solvent or reagents can lead to nitrile hydrolysis, especially at elevated temperatures and in the presence of acidic or basic catalysts.
-
Reaction Conditions: Strong acidic or basic conditions, often employed to catalyze the cycloaddition, can also promote the hydrolysis of the nitrile.
-
Prolonged Reaction Times: Extended heating can increase the likelihood of nitrile hydrolysis.
To mitigate this side reaction, consider the following:
-
Use of Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Milder Catalysts: Employing milder Lewis acid catalysts can reduce the propensity for hydrolysis.
-
Optimized Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times.
Q3: My desired tetrazole product seems to be degrading during the reaction. Is this possible and how can I avoid it?
A3: Yes, the tetrazole ring, while generally stable, can undergo thermal decomposition under prolonged heating at high temperatures.[4] This can lead to a decrease in the yield of the desired product, especially in reactions that require extended heating.
To prevent product degradation:
-
Lower Reaction Temperatures: Utilize a more efficient catalytic system that allows the reaction to proceed at a lower temperature.
-
Shorter Reaction Times: Optimize the reaction time to isolate the product as soon as the reaction is complete. Microwave-assisted synthesis has been shown to significantly reduce reaction times.[3][6]
-
Flow Chemistry: Continuous flow reactors can minimize the residence time at high temperatures, thus reducing the potential for product degradation.
Q4: I am concerned about the formation of hazardous hydrazoic acid (HN₃). When is this a risk and how can I minimize its formation?
A4: The formation of hydrazoic acid is a significant safety concern in reactions involving sodium azide and an acid source.[2][4] Hydrazoic acid is highly toxic and explosive. It is formed when sodium azide reacts with a Brønsted acid.
To minimize the risk:
-
Use of Lewis Acids: Employing Lewis acids instead of Brønsted acids can avoid the direct protonation of the azide ion.
-
In situ Generation: Some protocols utilize the in situ generation of a reactive azide species under non-acidic conditions.
-
Water as a Solvent: Using water as a solvent with zinc salt catalysts can maintain a slightly alkaline pH, minimizing the release of hydrazoic acid.[7]
-
Careful Work-up: Avoid quenching the reaction with strong acids if unreacted sodium azide is present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Unactivated nitrile. 2. Thermal decomposition of azide. 3. Inefficient catalyst. 4. Steric hindrance. | 1. Use a suitable Lewis or Brønsted acid catalyst to activate the nitrile.[3] 2. Employ a catalyst that allows for lower reaction temperatures. Consider microwave-assisted synthesis to reduce reaction time.[3][6] 3. Screen different catalysts (e.g., ZnCl₂, AlCl₃, silica sulfuric acid) to find the optimal one for your substrate.[3][4] 4. Increase reaction time or temperature cautiously, or consider a more active catalyst. |
| Formation of Carboxylic Acid/Amide Byproduct | 1. Presence of water. 2. Harsh reaction conditions (strong acid/base). 3. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder catalyst. 3. Monitor the reaction closely and work it up as soon as it is complete. |
| Product Degradation | 1. High reaction temperature. 2. Extended reaction time. | 1. Use a more efficient catalyst to lower the required temperature. 2. Optimize the reaction time; microwave heating can be beneficial.[3][6] |
| Safety Concerns (Hydrazoic Acid Formation) | 1. Use of Brønsted acids with sodium azide. 2. Acidic work-up of reactions containing residual sodium azide. | 1. Prefer Lewis acids over Brønsted acids. 2. Use water as a solvent with a zinc catalyst to maintain a non-acidic pH.[7] 3. Quench any residual azide with a suitable reagent (e.g., sodium nitrite) before acidification. |
| Reaction with Solvent (e.g., DMF) | 1. High temperatures and presence of strong bases or nucleophiles. | 1. Consider alternative, more inert solvents if side reactions with the solvent are suspected. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile and Sodium Azide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | |
| ZnCl₂ | Water | 100 | 24 | 91 | [7] |
| Triethylammonium Chloride | Nitrobenzene | MW, 200 | 0.17 | 98 | [3] |
| L-proline | DMSO | 120 | 6 | 95 | [3] |
| Co(II)-complex | DMSO | 110 | 12 | 99 | [4] |
Experimental Protocols
Protocol: Synthesis of 5-Substituted 1H-Tetrazoles using Silica Sulfuric Acid as a Catalyst [4]
This protocol describes a general procedure for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide using silica sulfuric acid as a recyclable, heterogeneous catalyst, which helps in minimizing side reactions by providing a solid acid catalyst that can be easily separated.
Materials:
-
Nitrile (1 mmol)
-
Sodium azide (1.5 mmol)
-
Silica sulfuric acid (0.1 g)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of the nitrile (1 mmol) and sodium azide (1.5 mmol) in DMF (5 mL), add silica sulfuric acid (0.1 g).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Pour the filtrate into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Main and side reaction pathways in the [3+2] cycloaddition of azides and nitriles.
Caption: A logical workflow for troubleshooting common issues in azide-nitrile cycloadditions.
References
- 1. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 2. 910. Kinetics of the thermal decomposition of sodium azide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
alternative catalysts for the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)aniline, with a focus on alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are some effective alternative catalysts for the synthesis of this compound from 4-aminobenzonitrile?
The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction between an azide source, commonly sodium azide (NaN₃), and a nitrile group.[1] While traditional methods exist, several alternative catalytic systems have been developed to improve yields, reduce reaction times, and enhance safety and environmental friendliness. These catalysts activate the nitrile group, facilitating the cycloaddition.[2][3]
Key alternative catalyst families include:
-
Zinc-Based Catalysts: Zinc salts, such as ZnBr₂ and Zn(OTf)₂, are widely used and effective catalysts for this transformation.[3][4] They are known to proceed readily in water, offering a greener alternative to organic solvents.[2]
-
Copper-Based Catalysts: Various copper salts (Cu(I) and Cu(II)) and copper nanoparticles serve as efficient catalysts.[5][6] Copper catalysts immobilized on magnetic nanoparticles are particularly advantageous as they can be easily recovered and reused.[7][8]
-
Cobalt-Based Catalysts: Cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and sodium azide under homogeneous conditions.[9][10]
-
Heterogeneous Acid Catalysts: Solid-supported acid catalysts, such as silica sulfuric acid and nano-TiCl₄·SiO₂, offer benefits like operational simplicity, cost-effectiveness, and ease of separation from the reaction mixture.[11][12]
The choice of catalyst can significantly impact reaction conditions and outcomes. Below is a summary of various systems reported for the synthesis of 5-substituted-1H-tetrazoles from corresponding nitriles.
| Catalyst System | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | Aryl Nitriles | Water | Reflux | 12 - 24 | ~95 | [4] |
| Copper Nanoparticles (supported) | Aryl Nitriles | DMF / Water | 40 - 100 | 1 - 5 | 90 - 98 | [13] |
| Cobalt(II) Complex | Benzonitrile | DMSO | 110 | 12 | 99 | [9] |
| Silica Sulfuric Acid | Aryl Nitriles | DMF | Reflux | 3 - 6 | 72 - 95 | [11][14] |
| Amine Salts (e.g., Pyridine·HCl) | Aromatic Nitriles | DMF | 110 | 8 | 84 - 93 | [15] |
| nano-TiCl₄·SiO₂ | Benzonitrile | DMF | Reflux | 2 | 95 | [12][16] |
Q2: My reaction shows low or no conversion of the 4-aminobenzonitrile starting material. What are the common causes and how can I troubleshoot this?
Low or no conversion is a frequent issue in tetrazole synthesis. The problem can often be traced back to the catalyst, reaction conditions, or the purity of the reagents. A systematic approach is necessary for diagnosis.
Common causes include:
-
Catalyst Inactivity: The catalyst may be poisoned, deactivated by moisture, or an insufficient amount was used.
-
Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the specific catalyst and substrate.
-
Reagent Quality: The sodium azide may be of low purity. The solvent might not be anhydrous, which can be critical for certain catalysts.[17]
-
Formation of Hydrazoic Acid (HN₃): In the presence of an acid or water, sodium azide can form hydrazoic acid, which is volatile and highly toxic.[18] Improper pH control can lead to loss of the azide reagent.
Below is a troubleshooting workflow to address low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols & Methodologies
Q3: What is a general experimental protocol for the synthesis of this compound using a heterogeneous catalyst?
This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized based on the chosen catalyst, as detailed in the comparative data table (Q1). The synthesis begins with the cycloaddition of sodium azide to 4-aminobenzonitrile.[19]
Caption: General experimental workflow for the synthesis.
Detailed Methodology (Example using a generic heterogeneous catalyst):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (1.0 eq), the selected heterogeneous catalyst (see table for loading, e.g., 0.1-5 mol%), and the appropriate solvent (e.g., DMF, 5 mL per 1 mmol of nitrile).
-
Azide Addition: While stirring the mixture, add sodium azide (1.2-2.0 eq) carefully in small portions.
-
Heating and Monitoring: Heat the reaction mixture to the specified temperature (e.g., 120°C) and maintain it for the required duration (e.g., 2-12 hours).[16] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If using a magnetic nanocatalyst, it can be separated using an external magnet.[7] Otherwise, dilute the mixture with water and acidify to pH ~2-3 with dilute HCl to protonate the tetrazole.
-
Isolation and Purification: The precipitated product can be collected by filtration. Alternatively, extract the aqueous phase with a suitable organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Q4: How can I safely handle sodium azide and the potential formation of hydrazoic acid?
Safety is paramount when working with azides. Sodium azide is highly toxic, and its reaction with acid produces hydrazoic acid (HN₃), which is volatile, toxic, and explosive.[18]
Key Safety Precautions:
-
Ventilation: Always handle sodium azide and conduct the reaction in a well-ventilated fume hood.
-
Avoid Acids: Do not allow sodium azide to come into contact with strong acids outside of the controlled work-up procedure. The work-up acidification step should be performed slowly and with cooling.
-
Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, mercury) as this can form highly explosive metal azides. Use appropriate equipment and avoid metal spatulas for handling solid sodium azide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Quenching: Any residual azide in the aqueous waste should be quenched before disposal by treating with a freshly prepared solution of sodium nitrite followed by acidification to destroy the excess nitrite.
Q5: For heterogeneous nanocatalysts, what is the general procedure for recovery and reuse?
A major advantage of using catalysts immobilized on supports like magnetic nanoparticles is their ease of recovery and potential for reuse, which aligns with green chemistry principles.[20][21]
Caption: Workflow for magnetic nanocatalyst recovery and reuse.
Procedure for Magnetic Catalyst Recovery:
-
Upon reaction completion, cool the mixture to room temperature.
-
Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, separating from the solution.
-
Carefully decant the supernatant (the reaction solution).
-
Remove the magnet, add a suitable washing solvent (e.g., ethanol or ethyl acetate), and stir to wash the catalyst.
-
Repeat the magnetic separation and decanting process 2-3 times to ensure the catalyst is clean.
-
After the final wash, dry the catalyst under vacuum. It can then be stored or reused in subsequent reaction batches. The catalytic activity should be monitored over several cycles.[20]
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. The development of copper-catalyzed aerobic oxidative coupling of H-tetrazoles with boronic acids and an insight into the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles [nanomaterchem.com]
- 8. nanomaterchem.com [nanomaterchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scielo.org.za [scielo.org.za]
- 17. reddit.com [reddit.com]
- 18. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 19. Buy this compound | 64170-55-4 [smolecule.com]
- 20. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
managing the formation of explosive byproducts in tetrazole synthesis
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide essential guidance on safely managing the formation of potentially explosive byproducts during tetrazole synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter in your experiments.
Troubleshooting Guide
Q1: I am running a tetrazole synthesis using sodium azide and a Brønsted acid (e.g., ammonium chloride, acetic acid). What are the primary risks and how can I mitigate them?
A1: The most significant hazard in this reaction is the formation of hydrazoic acid (HN₃).[1][2][3] Hydrazoic acid is a highly toxic and explosive gas that can be generated when azide salts are mixed with acids.[3][4]
Mitigation Strategies:
-
Work in a well-ventilated fume hood at all times. This is critical to prevent the inhalation of toxic HN₃ gas.[3]
-
Control the pH: Avoid acidic conditions where possible. One study found that using zinc oxide as a catalyst in aqueous THF maintained a pH of 8 and reduced HN₃ in the reactor headspace to just 2 ppm, compared to 2000 ppm with the Sharpless ZnBr₂ procedure.[5]
-
Use Flow Chemistry: Continuous flow microreactors minimize the amount of reagents reacting at any given time, which significantly reduces the risks associated with hazardous materials like HN₃.[1][2] This method also allows for reactions at higher temperatures (e.g., 190 °C) in a safer, more controlled manner than batch processes.[1]
-
In-line Quenching: After the reaction is complete, any residual azide should be quenched in-line before workup. A common method is the addition of sodium nitrite (NaNO₂) under acidic conditions to decompose HN₃ into nitrogen and nitrous oxide gases.[1][5]
Q2: My synthesis protocol uses a metal salt, such as zinc bromide (ZnBr₂), as a catalyst. Are there any specific hazards I should be aware of?
A2: Yes. While metal salts like ZnBr₂ can effectively catalyze the reaction, they can also lead to the formation of shock-sensitive and explosive heavy metal azides, such as zinc azide (Zn(N₃)₂).[1] These compounds can pose a significant explosion risk, especially upon isolation or if subjected to friction or shock.
Mitigation Strategies:
-
Avoid Isolation: Do not attempt to isolate any intermediate metal azide complexes.
-
Proper Quenching: Ensure that the final reaction mixture is properly quenched to destroy all azide species before workup and waste disposal.
-
Waste Management: Dispose of waste streams properly. Azide-containing waste should never be mixed with waste that may contain other metal salts, as this can lead to the formation of explosive metal azides in the waste container.[3][6] Metal packagings for pure 1H-Tetrazole are explicitly forbidden due to the risk of forming explosive salts.[7]
Q3: I am concerned about thermal stability and the potential for a runaway reaction. What are the key parameters to control?
A3: Tetrazoles and their derivatives can be high-energy materials, and many decompose exothermically at elevated temperatures.[8][9][10][11] A runaway reaction can occur if the heat generated by the reaction exceeds the rate at which it can be dissipated, leading to a rapid increase in temperature and pressure, and potentially an explosion.
Key Control Parameters:
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Use a cooling bath to maintain the desired temperature and to quickly cool the reaction if an uncontrolled exotherm begins.
-
Controlled Reagent Addition: Add reagents, especially the azide source, slowly and in a controlled manner to manage the reaction rate and heat generation.
-
Solvent Choice: Use a solvent with a suitable boiling point that can help dissipate heat.
-
Scale: Be extremely cautious when scaling up reactions. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient. It is critical to re-evaluate safety parameters before increasing the scale.
Q4: How do I safely quench my reaction to destroy residual sodium azide and hydrazoic acid?
A4: A standard and effective method for quenching residual azides is to use sodium nitrite (NaNO₂) under acidic conditions.[1][5]
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add an aqueous solution of sodium nitrite.
-
Acidify the mixture (e.g., with dilute HCl or H₂SO₄) to a pH of ~3-4. This should be done cautiously as it will generate gas (N₂ and N₂O). The acidification step protonates the azide to form HN₃, which is then immediately destroyed by the nitrous acid formed in situ.
-
Stir the mixture at a low temperature until gas evolution ceases, indicating the complete destruction of the azide.
-
Always perform this procedure in a fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosive byproducts I should be aware of during tetrazole synthesis? A1: The main hazardous byproducts are:
-
Hydrazoic Acid (HN₃): A volatile, highly toxic, and explosive gas formed from the protonation of azide salts.[1][2][3]
-
Heavy Metal Azides: Shock-sensitive and explosive salts (e.g., zinc azide, copper azide) formed when using metal catalysts.[1][12]
-
Energetic Tetrazole Salts: Diazonium salts of tetrazoles are highly reactive and explosive.[12] Many tetrazoles are acidic and can form explosive salts with various metals.[12]
-
Polytetrazoles: Under certain conditions, high-nitrogen content polytetrazole structures can form, which are often highly unstable.
Q2: What are the safest general conditions and reagents for preparing 5-substituted tetrazoles? A2: The safest approaches prioritize avoiding the generation of hydrazoic acid.
-
Flow Chemistry: Using a continuous flow microreactor is considered a much safer technology than batch synthesis, as it minimizes the quantity of hazardous materials present at any one time and allows for better thermal control.[1][2]
-
pH Control: Using catalysts like ZnO in aqueous THF at pH 8 has been shown to be highly effective and minimizes HN₃ formation.[5]
-
Azide Alternatives: While sodium azide is common, alternatives like trimethylsilyl azide (Me₃SiN₃) or organotin azides (Bu₃SnN₃) are sometimes used, though they have their own toxicity and handling concerns.[5] Other methods avoid azides altogether by using reagents like diphenyl phosphorazidate.[13]
Q3: How can I detect the formation of potentially dangerous byproducts? A3: Detection often relies on analytical techniques, though direct real-time monitoring can be challenging.
-
Headspace Analysis: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the reactor headspace for volatile compounds like hydrazoic acid.[5]
-
Reaction Monitoring: Techniques like online IR spectroscopy can be used to monitor the progress of the reaction and the formation of intermediates.[5]
-
Post-Reaction Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods to analyze the final product mixture for impurities.[14] Thin-layer chromatography (TLC) can also be used for confirmation.[14]
Q4: What are the thermal stability limits for typical tetrazole compounds? A4: Thermal stability varies widely depending on the substituents. Many energetic tetrazole derivatives have decomposition temperatures between 200 °C and 300 °C. For example, certain oxime-bridged oxadiazole-tetrazole derivatives exhibit decomposition temperatures from 204–275 °C.[9] Another highly stable derivative, dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione, shows a high thermal stability of 285 °C.[10] It is crucial to determine the thermal properties of any new compound using methods like Differential Scanning Calorimetry (DSC) before heating it to elevated temperatures.
Data Summary Tables
Table 1: Common Explosive Byproducts and Their Hazards
| Byproduct/Hazard | Formula/Type | Triggering Conditions | Primary Hazard |
| Hydrazoic Acid | HN₃ | Acidification of azide salts | Highly toxic, volatile, explosive gas |
| Heavy Metal Azides | e.g., Zn(N₃)₂, Cu(N₃)₂ | Reaction of azide with metal salts | Shock and friction sensitive solids |
| Tetrazole Diazonium Salts | R-CN₄-N₂⁺ | Diazotization of aminotetrazoles | Highly reactive and explosive |
| Thermal Decomposition | N/A | High temperatures, runaway reactions | Rapid gas evolution, explosion |
Table 2: Thermal Decomposition Temperatures (Td) of Select Energetic Tetrazole Derivatives
| Compound Class | Specific Derivative | Decomposition Temp. (T_d) | Reference |
| Oxime-bridged oxadiazole-tetrazoles | Ammonium salt (5) | 275 °C | [9] |
| Oxime-bridged oxadiazole-tetrazoles | Hydroxylamine salt (6) | 205 °C | [9] |
| Dioxime-based tetrazoles | Dihydroxylammonium salt (3) | 285 °C | [10] |
| Dioxime-based tetrazoles | Diammonium salt (4) | 291 °C (onset) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Residual Azide
WARNING: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. A blast shield is strongly recommended.
-
Cooling: Once the primary reaction is complete, cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Prepare Quenching Solution: Prepare a fresh aqueous solution of sodium nitrite (NaNO₂). A typical concentration is 2-3 M.
-
Slow Addition: While vigorously stirring the cooled reaction mixture, add the NaNO₂ solution dropwise. A slight excess (e.g., 1.5-2.0 equivalents relative to the initial amount of sodium azide) is recommended to ensure complete quenching.
-
Acidification: Prepare a dilute acid solution (e.g., 2 M HCl or 1 M H₂SO₄). Slowly add the acid dropwise to the reaction mixture. CAUTION: This will cause vigorous gas evolution (N₂ and N₂O). Maintain the temperature below 10 °C during addition. The final pH should be between 3 and 4.
-
Stirring: Allow the mixture to stir at 0-5 °C for at least 1 hour after the final addition of acid to ensure all residual azide is destroyed. The cessation of gas bubbles is a visual indicator of completion.
-
Verification (Optional but Recommended): A spot test using iron(III) chloride can be used to check for the presence of residual azide. A red color indicates the presence of azide.
-
Workup: Once the quench is complete, proceed with the standard reaction workup.
Visual Guides and Workflows
Caption: Risk assessment workflow for planning a safe tetrazole synthesis experiment.
Caption: Chemical pathway for the formation and subsequent quenching of hydrazoic acid.
Caption: A safe experimental workflow for batch tetrazole synthesis including the quenching step.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. unece.org [unece.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 10. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. sciencemadness.org [sciencemadness.org]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
work-up procedures to improve the purity of 4-(5-methyl-1H-tetrazol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-(5-methyl-1H-tetrazol-1-yl)aniline. The following information offers detailed work-up procedures and purification protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The isolated product is an oil or fails to crystallize.
-
Question: My product has oiled out during recrystallization, or remains an oil after solvent removal. How can I induce crystallization and improve its solid form?
-
Answer: "Oiling out" is a common issue when impurities are present, which can depress the melting point of the compound. The choice of solvent is also critical.
-
Strategy 1: Solvent System Screening. A systematic approach to finding the right recrystallization solvent is crucial. The ideal solvent will dissolve the compound when hot but not at room temperature.
Solvent System Suitability Observations Ethanol/Water Good starting point Dissolve in minimal hot ethanol, add hot water dropwise until turbidity persists, then cool. Ethyl Acetate/Hexane Effective for moderately polar compounds Dissolve in hot ethyl acetate and add hexane as an anti-solvent. Isopropanol Alternative to ethanol Can offer different solubility characteristics. Toluene For less polar impurities Can be effective but requires higher temperatures. -
Strategy 2: Preliminary Purification. If significant impurities are present, a preliminary purification step before recrystallization is recommended. Acid-base extraction is highly effective for removing non-basic impurities.
-
Strategy 3: Seeding. If a small amount of pure, solid material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Issue 2: Persistent impurity peaks are observed in HPLC or NMR analysis.
-
Question: After initial purification, I still see impurity peaks. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of this compound include unreacted starting materials and side-products from the tetrazole formation.
-
Likely Impurities:
-
4-Nitroaniline or other aniline precursors: If the synthesis starts from a nitro-substituted precursor, incomplete reduction can be a source of impurity.
-
Sodium Azide: Residual sodium azide is a safety concern and must be removed.
-
Isomeric Tetrazoles: Depending on the synthetic route, regioisomers of the tetrazole ring can form.
-
By-products from nitrile and azide reaction: Incomplete cyclization or side reactions can lead to various nitrogen-rich impurities.
-
-
Purification Strategy: Column Chromatography. For challenging separations, column chromatography is the most effective method. Due to the basic nature of the aniline moiety, tailing on silica gel can be an issue.
Parameter Recommendation Stationary Phase Silica gel (230-400 mesh) Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% EtOAc) Additive 0.5% Triethylamine (TEA) in the mobile phase to reduce tailing.[1] Monitoring Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate + 0.5% TEA.
-
Issue 3: Low recovery after purification.
-
Question: My yield of pure product is very low after recrystallization or column chromatography. How can I improve the recovery?
-
Answer: Low recovery can result from using an inappropriate solvent for recrystallization or a suboptimal gradient in column chromatography.
-
For Recrystallization:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the cooling process is slow to allow for maximum crystal formation.
-
Cool the filtrate in an ice bath to maximize precipitation before filtration.
-
-
For Column Chromatography:
-
Carefully select the mobile phase based on TLC analysis to ensure the product elutes effectively without excessive band broadening.
-
Monitor fractions closely by TLC to avoid combining pure fractions with impure ones.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial work-up procedure to obtain a reasonably pure crude product?
A1: An acid-base extraction is an excellent first step to purify the crude reaction mixture.[2][3] This procedure separates the basic this compound from acidic and neutral impurities.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture.[2][4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column is a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q3: Can I purify this compound by converting it to a salt?
A3: Yes, forming a salt can be an effective purification method, particularly for improving crystallinity.[7] The aniline can be protonated with an acid like HCl to form the hydrochloride salt, which may have different solubility properties and be easier to recrystallize. The free base can then be regenerated by treatment with a mild base.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic aniline will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer containing the product salt from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is basic (pH 9-10), which will precipitate the free amine.
-
Re-extraction: Extract the aqueous solution multiple times with fresh ethyl acetate or DCM to recover the purified aniline product in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary solubility tests.
-
Dissolution: In a flask, add the minimum volume of hot solvent (e.g., ethanol) to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent/anti-solvent system (e.g., ethanol/water), add the hot anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then cool.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3. Add 0.5% triethylamine to the eluent to prevent streaking.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
Validation & Comparative
In Vitro Antimicrobial Activity of 4-(5-methyl-1H-tetrazol-1-yl)aniline Analogs: A Comparative Guide
This guide provides an objective comparison of the in vitro antimicrobial activity of 4-(5-methyl-1H-tetrazol-1-yl)aniline analogs and other tetrazole derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as antimicrobial agents. The data presented is based on published experimental findings.
Data Presentation: Antimicrobial Activity
Table 1: Zone of Inhibition of 2-(1H-tetrazolo-5-yl)aniline Derivatives
The following data is adapted from a study on the antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and their structural modifications, where the disco-diffusion method was used to assess activity.[1]
| Compound ID | Substituent (R1) | Substituent (R2) | Test Organism | Zone of Inhibition (mm) |
| 2.3 | 5-Fluoro | Ethyl | Escherichia coli | 31 |
| Klebsiella pneumoniae | 21 | |||
| 2.4 | 5-Chloro | Phenyl | Pseudomonas aeruginosa | 20 |
| 2.5 | 5-Bromo | Phenyl | Pseudomonas aeruginosa | 23 |
| 2.27 | 5-Chloro | 3-Trifluoromethylphenyl | Pseudomonas aeruginosa | 25 |
| 4.13 | - | 4-Methoxyphenyl | Klebsiella pneumoniae | 11 |
Note: The core structure for compounds 2.3, 2.4, 2.5, and 2.27 is a 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)urea. Compound 4.13 is 1-(4-methoxyphenyl)-2-(tetrazolo[1,5-c]quinazoline-5-ylthio)-ethanone.
Table 2: Minimum Inhibitory Concentration (MIC) of Various Tetrazole Derivatives
This table includes MIC values for different classes of tetrazole derivatives against various microbial strains, demonstrating the broad-spectrum potential of this heterocyclic scaffold.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-tetrazole derivatives | Enterococcus faecalis | 1.2 - 31 | [2] |
| Staphylococcus aureus | 18.7 - 25.2 | [2] | |
| Candida albicans | 7.4 | [2] | |
| Candida glabrata | 0.98 - 7.8 | [2] | |
| Imide-tetrazole hybrids | Gram-positive & Gram-negative bacteria | 0.8 - 3.2 | [3] |
| 1-[(tetrazol-5-yl)methyl]indole derivatives | Candida albicans | 0.11 | [4] |
| Aspergillus niger | 0.11 - 0.14 | [4] | |
| Penicillium sp. | 0.10 - 0.14 | [4] |
Experimental Protocols
The data presented in this guide is based on established in vitro antimicrobial susceptibility testing methods. The following are detailed descriptions of the commonly employed protocols.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in a sterile broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Control wells, including a growth control (microorganism without the compound) and a sterility control (medium only), are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for most bacteria).
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
2. Disc-Diffusion Method for Zone of Inhibition Measurement
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.[1]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each disc, where microbial growth has been inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Mandatory Visualizations
Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for the in vitro screening of synthesized compounds for their antimicrobial activity.
Proposed General Antimicrobial Mechanisms of Tetrazole Derivatives
The precise mechanism of action for this compound analogs has not been fully elucidated. However, studies on various tetrazole-containing compounds suggest potential interference with essential cellular processes in microorganisms. The following diagram illustrates these proposed general mechanisms.[6][7]
References
- 1. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 4-(5-methyl-1H-tetrazol-1-yl)aniline and its Carboxylic Acid Isostere
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological properties of 4-(5-methyl-1H-tetrazol-1-yl)aniline and its carboxylic acid isostere, 4-aminobenzoic acid (PABA). The comparison is based on the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance the molecule's pharmacological profile. In this case, the tetrazole ring serves as a non-classical isostere of the carboxylic acid group.
While direct comparative experimental data for the biological activity of this compound is limited in publicly available literature, this guide will focus on the theoretical basis for its activity, drawing parallels with its well-studied carboxylic acid counterpart. The primary anticipated biological activity for the tetrazole analogue is as an antimicrobial agent, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.
The Principle of Isosterism: Tetrazole as a Carboxylic Acid Mimic
The rationale for replacing a carboxylic acid with a tetrazole ring in drug design is rooted in their similar electronic and steric properties. Both moieties are acidic, with comparable pKa values, and can participate in similar non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets.[1] A significant advantage of the tetrazole group is its enhanced metabolic stability, as it is less susceptible to phase II metabolism (e.g., glucuronidation) compared to carboxylic acids, potentially leading to improved bioavailability and a longer duration of action.
Postulated Biological Activity: Inhibition of Folate Biosynthesis
In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vitamin crucial for DNA synthesis and repair.[2] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. Sulfonamide antibiotics, which are structural analogues of PABA, act as competitive inhibitors of DHPS, thereby blocking folate synthesis and inhibiting bacterial growth.[2]
Given that this compound is a structural isostere of PABA, it is hypothesized to act as a competitive inhibitor of DHPS. By mimicking the binding of PABA to the active site of the enzyme, it could prevent the formation of 7,8-dihydropteroate and disrupt the folate biosynthesis pathway, leading to an antibacterial effect.
Comparative Data Summary
| Parameter | This compound | 4-Aminobenzoic Acid (PABA) | References |
| Anticipated Biological Activity | Antibacterial (DHPS inhibitor), Antifungal, Anti-inflammatory | Bacterial folate precursor, potential for antimicrobial and cytotoxic derivatives | [1][3][4][5] |
| Mechanism of Action | Competitive inhibition of dihydropteroate synthase (Hypothesized) | Substrate for dihydropteroate synthase in bacteria | [2] |
| Antibacterial Activity (MIC) | No data available | Not applicable (acts as a growth factor for many bacteria) | [2] |
| Cytotoxicity (IC50) | No data available | Generally considered non-toxic; derivatives can exhibit cytotoxicity | [2][4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be a multi-step process starting from 4-aminoacetophenone.
Step 1: Acetylation of 4-aminoacetophenone
-
Dissolve 4-aminoacetophenone in glacial acetic acid.
-
Add acetic anhydride and heat the mixture under reflux for a specified time.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated N-(4-acetylphenyl)acetamide, wash with water, and dry.
Step 2: Oximation of N-(4-acetylphenyl)acetamide
-
Dissolve N-(4-acetylphenyl)acetamide in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Filter the resulting oxime, wash with water, and dry.
Step 3: Beckmann Rearrangement to N-(4-acetamidophenyl)acetamide
-
Treat the oxime with a dehydrating agent such as phosphorus pentachloride or sulfuric acid in a suitable solvent.
-
Carefully neutralize the reaction mixture and extract the product.
-
Purify the product by recrystallization.
Step 4: Cyclization to 1-(4-acetamidophenyl)-5-methyl-1H-tetrazole
-
Dissolve N-(4-acetamidophenyl)acetamide in a suitable solvent like dimethylformamide (DMF).
-
Add sodium azide and a Lewis acid catalyst (e.g., zinc chloride).
-
Heat the reaction mixture at an elevated temperature for several hours.
-
Cool the mixture, add water, and acidify to precipitate the tetrazole product.
-
Filter, wash, and dry the product.
Step 5: Hydrolysis to this compound
-
Suspend 1-(4-acetamidophenyl)-5-methyl-1H-tetrazole in an aqueous solution of a strong acid (e.g., HCl).
-
Heat the mixture under reflux until the hydrolysis is complete.
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final product.
-
Filter the this compound, wash with water, and dry.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHPS.[6]
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
4-aminobenzoic acid (PABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, DHFR, and NADPH.
-
Inhibitor Addition: Add the test compound at various concentrations to the respective wells. For the control, add DMSO.
-
Enzyme Addition: Add the DHPS enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, DHPP and PABA.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
Standard antibiotic (positive control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a control with a standard antibiotic.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Bacterial Folate Biosynthesis Pathway
The following diagram illustrates the key steps in the bacterial folate biosynthesis pathway, highlighting the role of dihydropteroate synthase (DHPS) and the point of action for PABA and its inhibitors.
Caption: The bacterial folate biosynthesis pathway, indicating the role of DHPS.
Experimental Workflow for DHPS Inhibition Assay
This diagram outlines the general workflow for determining the IC50 of a test compound against dihydropteroate synthase.
Caption: General workflow for the DHPS inhibition assay.
References
- 1. Buy this compound | 64170-55-4 [smolecule.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-(5-methyl-1H-tetrazol-1-yl)aniline derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of aniline derivatives featuring a tetrazole moiety. Due to the limited availability of comprehensive SAR studies on 4-(5-methyl-1H-tetrazol-1-yl)aniline derivatives in the public domain, this guide focuses on the closely related isomeric scaffold, 2-(1H-tetrazol-5-yl)aniline derivatives, for which antimicrobial activity data is available. This information serves as a valuable surrogate for understanding how structural modifications can influence the biological activity of this class of compounds.
Antimicrobial and Antifungal Activity of 2-(1H-tetrazol-5-yl)aniline Derivatives
A study on a series of 1-(2-(1H-tetrazol-5-yl)-R¹-phenyl)-3-R²-phenyl(ethyl)ureas, derived from 2-(1H-tetrazol-5-yl)aniline, has shed light on the structural features influencing their antimicrobial and antifungal efficacy. The primary finding of this research is that the introduction of halogen atoms into the aniline fragment of the molecule tends to increase its antimicrobial activity.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected 2-(1H-tetrazol-5-yl)aniline derivatives against various microbial strains. The activity is presented as the diameter of the growth delay zone in millimeters (mm), providing a quantitative measure for comparison.
| Compound ID | R¹ (on aniline) | R² (on phenylurea) | Staphylococcus aureus (ATCC 25923) | Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (PSS27853) | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae |
| 2.3 | 5-F | Ethyl | - | - | - | 31 mm | 21 mm |
| 2.4 | 5-Cl | Phenyl | - | - | 20 mm | - | - |
| 2.5 | 5-Br | Phenyl | - | - | 23 mm | - | - |
| 2.27 | 5-Cl | 3-CF₃-phenyl | - | - | 25 mm | - | - |
Structure-Activity Relationship Summary:
-
Halogen Substitution: The introduction of fluorine, chlorine, and bromine at the 5-position of the 2-(1H-tetrazol-5-yl)aniline core (R¹) significantly enhances antimicrobial activity.
-
Activity against Gram-Negative Bacteria:
-
A fluorine substituent (Compound 2.3) confers potent activity against Escherichia coli and Klebsiella pneumoniae.
-
Chlorine and bromine substituents (Compounds 2.4 and 2.5) are effective against Pseudomonas aeruginosa.
-
-
Potentiation by Electron-Withdrawing Groups: The presence of a trifluoromethyl group on the phenylurea moiety (R²) in conjunction with a chlorine atom on the aniline ring (Compound 2.27) leads to the highest observed activity against Pseudomonas aeruginosa.
Experimental Protocols: Antimicrobial and Antifungal Susceptibility Testing
The antimicrobial and antifungal activity of the synthesized compounds were determined using the disco-diffusion method on Mueller-Hinton agar.
1. Preparation of Inoculum:
- Bacterial strains were cultured overnight.
- A suspension of the bacterial culture was prepared in sterile saline.
- The turbidity of the suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
2. Inoculation of Agar Plates:
- A sterile cotton swab was dipped into the standardized bacterial suspension.
- The excess fluid was removed by pressing the swab against the inside of the tube.
- The swab was then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
3. Application of Test Compounds:
- Sterile paper discs of a standard diameter were impregnated with a known concentration of the test compounds.
- The impregnated discs were placed onto the surface of the inoculated agar plates.
4. Incubation:
- The plates were incubated at a temperature of 35°C ± 2°C for 16-24 hours.
5. Measurement and Interpretation:
- Following incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) was measured in millimeters.
- A larger diameter of the inhibition zone indicates greater antimicrobial activity.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the disco-diffusion antimicrobial susceptibility test.
Potential as Anticancer and Kinase Inhibitors
While a direct comparative SAR study for this compound derivatives in cancer and kinase inhibition is not available in the reviewed literature, the tetrazole ring is a well-established pharmacophore in the design of anticancer agents and kinase inhibitors.[1][2]
-
Anticancer Activity: Tetrazole derivatives have been reported to exhibit a broad spectrum of growth inhibitory activity against various human tumor cell lines. The nature of substituents on the tetrazole ring and associated phenyl rings can significantly influence their anticancer potency.[3]
-
Kinase Inhibition: The tetrazole moiety is often used as a bioisostere for the carboxylic acid group, which is a common feature in many kinase inhibitors. This substitution can improve the metabolic stability and pharmacokinetic properties of the drug candidates. The aniline scaffold is also a prevalent feature in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket of kinases.
Mandatory Visualization: General Kinase Inhibition Pathway
Caption: General mechanism of kinase inhibition by small molecule inhibitors.
Conclusion
The structure-activity relationship of tetrazolyl-aniline derivatives is a promising area of research for the development of new therapeutic agents. The available data on 2-(1H-tetrazol-5-yl)aniline derivatives clearly demonstrates that strategic structural modifications, particularly the introduction of halogens, can significantly enhance their antimicrobial properties.
While comprehensive SAR data for this compound derivatives in anticancer and kinase inhibition assays is currently limited in the public literature, the foundational knowledge of the tetrazole and aniline pharmacophores suggests a high potential for this scaffold in these therapeutic areas. Further research involving the synthesis and systematic biological evaluation of a diverse library of these derivatives is warranted to fully elucidate their therapeutic potential and to establish a detailed structure-activity relationship. Such studies would be invaluable for guiding the rational design of novel and more effective drug candidates.
References
A Comparative Guide to the Cytotoxicity Assessment of 4-(5-methyl-1H-tetrazol-1-yl)aniline and Related Tetrazole Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity assessment of tetrazole-containing compounds, with a focus on 4-(5-methyl-1H-tetrazol-1-yl)aniline. Due to the limited publicly available cytotoxicity data for this compound, this document leverages experimental data from structurally related tetrazole derivatives to provide a comparative context for researchers. The information presented herein is intended to serve as a reference for the design and interpretation of cytotoxicity studies involving this class of compounds.
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2] The tetrazole ring is often considered a bioisostere of a carboxylic acid group, potentially enhancing metabolic stability and bioavailability.[1] this compound is a tetrazole derivative with potential applications in medicinal chemistry.[2] Assessing the cytotoxicity of such compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the in vitro cytotoxic effects of chemical compounds on cell lines.[3][4]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured, typically at a wavelength between 500 and 600 nm.[5] A decrease in the number of viable cells following exposure to a test compound is indicative of its cytotoxic effect.
Comparative Cytotoxicity Data
| Compound/Derivative | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Indole-based tetrazole derivative (5d) | T-47D (ER-α positive breast cancer) | Not Specified | 10.00 ± 0.59 | [8] |
| Indole-based tetrazole derivative (5f) | T-47D (ER-α positive breast cancer) | Not Specified | 3.83 ± 0.74 | [8] |
| Indole-based tetrazole derivative (5d) | MCF-7 (ER-α positive breast cancer) | Not Specified | 3.08 - 22.65 | [8] |
| Indole-based tetrazole derivative (5f) | MCF-7 (ER-α positive breast cancer) | Not Specified | 3.08 - 22.65 | [8] |
| Indole-based tetrazole derivative (5d) | MDA-MB-231 (ER-α negative breast cancer) | Not Specified | 7.69 - 19.4 | [8] |
| Indole-based tetrazole derivative (5f) | MDA-MB-231 (ER-α negative breast cancer) | Not Specified | 7.69 - 19.4 | [8] |
| Tetrazole-substituted chalcone (4b) | Ovarian cancer cell line (SK-OV-3) | Not Specified | Growth % of 34.94 | [2] |
| Tetrazole-substituted chalcone (3b) | CNS cancer cell line (SNB-75) | Not Specified | Growth % of -29.69 to 55.77 | [2] |
| Tetrazole-substituted chalcone (3d) | CNS cancer cell line (SNB-75) | Not Specified | Growth % of -28.61 to 47.91 | [2] |
Note: The data presented are for comparative purposes only and do not represent the cytotoxicity of this compound. The cytotoxic potential of a compound is highly dependent on its specific chemical structure and the cell line being tested.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT assay. This protocol is based on standard procedures described in the literature and should be optimized for the specific cell line and compound being tested.[3][4][5]
Materials:
-
Target cells (e.g., human cancer cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
After the 24-hour incubation period, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include control wells: cells treated with medium alone (negative control) and cells treated with the vehicle solvent (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Signaling Pathways for Tetrazole Derivatives in Cancer Cells
The precise signaling pathways affected by this compound are not yet elucidated. However, studies on various tetrazole derivatives suggest their involvement in key cancer-related pathways, such as the induction of apoptosis. The following diagram illustrates a generalized apoptosis pathway that could be a potential target for cytotoxic tetrazole compounds.
Caption: A generalized intrinsic apoptosis pathway potentially targeted by tetrazole derivatives.
Conclusion
This guide provides a framework for understanding and assessing the cytotoxicity of this compound using the MTT assay. While direct experimental data for this specific compound is currently lacking, the comparative data from related tetrazole derivatives suggest that this class of compounds warrants further investigation for its potential anticancer activities. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers initiating such studies. Future research should focus on generating robust cytotoxicity data for this compound against a panel of cancer cell lines to elucidate its therapeutic potential and to understand its mechanism of action, including the specific signaling pathways involved.
References
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and structure-activity relationships of tetrazolato-bridged dinuclear platinum(II) complexes: A small modification at tetrazole C5 markedly influences the in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
comparative analysis of different synthetic routes to 4-(5-methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent synthetic routes to 4-(5-methyl-1H-tetrazol-1-yl)aniline, a key intermediate in pharmaceutical synthesis. The routes commencing from 4-nitroaniline and 4-aminoacetophenone are evaluated based on their reaction steps, yields, and overall efficiency. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is crucial for the development of various therapeutic agents. This guide details two primary synthetic pathways, highlighting their respective advantages and disadvantages. The route starting from 4-nitroaniline is a well-documented, three-step process involving acetylation, tetrazole formation, and nitro group reduction, offering good overall yields. An alternative pathway beginning with 4-aminoacetophenone provides a different strategic approach, also involving a three-step sequence of acetylation, Schmidt rearrangement, and deacetylation. This guide aims to provide a clear, data-driven comparison to inform synthetic strategy and decision-making in a research and development setting.
Comparative Analysis of Synthetic Routes
The two synthetic routes are broken down into their constituent steps, with reported yields for each transformation. This allows for a direct comparison of the efficiency of each pathway.
Route 1: From 4-Nitroaniline
This is a widely utilized and reliable method for the synthesis of this compound. The overall process is efficient, with good to excellent yields reported for each step.[1]
Route 2: From 4-Aminoacetophenone
This alternative route offers a different approach to the target molecule. While a complete, unified experimental protocol with yields for all steps in direct succession is not extensively documented in a single source, the individual transformations are well-established in organic synthesis. The yields presented are indicative of what can be expected for similar substrates and reactions.
Table 1: Comparison of Synthetic Routes
| Step | Route 1: From 4-Nitroaniline | Yield (%) | Route 2: From 4-Aminoacetophenone | Yield (%) (Indicative) |
| 1 | Acetylation of 4-nitroaniline to N-(4-nitrophenyl)acetamide | 98 | Acetylation of 4-aminoacetophenone to N-(4-acetylphenyl)acetamide | ~95 |
| 2 | Conversion of N-(4-nitrophenyl)acetamide to 1-(4-nitrophenyl)-5-methyl-1H-tetrazole | 85 | Schmidt Rearrangement of N-(4-acetylphenyl)acetamide to 1-(4-acetylphenyl)-5-methyl-1H-tetrazole | ~70-80 |
| 3 | Reduction of 1-(4-nitrophenyl)-5-methyl-1H-tetrazole to this compound | 92 | Hydrolysis of 1-(4-acetylphenyl)-5-methyl-1H-tetrazole to this compound | ~90 |
| Overall | 4-Nitroaniline → this compound | ~77 | 4-Aminoacetophenone → this compound | ~60-68 |
Experimental Protocols
Detailed experimental procedures for each key transformation are provided below.
Route 1: Synthesis from 4-Nitroaniline
Step 1: Synthesis of N-(4-nitrophenyl)acetamide
-
Procedure: To a solution of 4-nitroaniline (1 mmol) in 10 ml of dichloromethane, acetic anhydride (1.2 mmol) is added dropwise with constant stirring. The reaction mixture is stirred for 30-60 minutes. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then neutralized with dilute HCl with stirring for 30 minutes. The solid product is filtered and purified by recrystallization from 60% aqueous ethanol to yield pure N-(4-nitrophenyl)acetamide.[1]
-
Yield: 98%[1]
Step 2: Synthesis of 1-(4-nitrophenyl)-5-methyl-1H-tetrazole
-
Procedure: To a solution of N-(4-nitrophenyl)acetamide (0.5 mol) in dry acetonitrile (5 ml) at 0-5°C, titanium tetrachloride (1.0 mol) is added dropwise with constant stirring for 30 minutes. Sodium azide (0.5 mol) is then added, and the reaction mixture is heated at 80-90°C. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is filtered, washed with water, and recrystallized from aqueous ethanol.[1]
-
Yield: 85%[1]
Step 3: Synthesis of this compound
-
Procedure: To a solution of 1-(4-nitrophenyl)-5-methyl-1H-tetrazole (1 mmol) in a mixture of methanol and water, sodium borohydride (NaBH4) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The product is purified by column chromatography or recrystallization from aqueous ethanol.[1]
-
Yield: 92%[1]
Route 2: Synthesis from 4-Aminoacetophenone (Proposed)
Step 1: Synthesis of N-(4-acetylphenyl)acetamide
-
Procedure: 4-Aminoacetophenone is dissolved in acetic anhydride, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated gently for a short period. After cooling, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and can be recrystallized from ethanol.
-
Indicative Yield: ~95%
Step 2: Schmidt Rearrangement to 1-(4-acetylphenyl)-5-methyl-1H-tetrazole
-
Procedure: N-(4-acetylphenyl)acetamide is dissolved in a suitable solvent like chloroform or concentrated sulfuric acid. Sodium azide is added portion-wise at a controlled temperature (often 0°C to room temperature). The reaction mixture is stirred for several hours until the reaction is complete. The mixture is then carefully quenched with water or a basic solution and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude tetrazole.
-
Indicative Yield: ~70-80%
Step 3: Hydrolysis to this compound
-
Procedure: The acetylated tetrazole from the previous step is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the compound is refluxed in a mixture of an alcohol (e.g., ethanol) and a strong acid like hydrochloric acid. For basic hydrolysis, it is treated with an aqueous solution of a base like sodium hydroxide. After the reaction is complete, the mixture is neutralized to precipitate the product, which is then filtered, washed, and purified.
-
Indicative Yield: ~90%
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic Route from 4-Nitroaniline.
Caption: Proposed Synthetic Route from 4-Aminoacetophenone.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The route starting from 4-nitroaniline is well-established with high reported yields for each step, making it a reliable and efficient choice. The proposed route from 4-aminoacetophenone, while theoretically sound, would require further optimization to confirm the indicative yields and overall efficiency. The choice of synthetic route will ultimately depend on the availability of starting materials, cost considerations, and the specific requirements of the research or development project. This guide provides the necessary data and protocols to make an informed decision.
References
A Comparative Guide to the Purity Validation of 4-(5-methyl-1H-tetrazol-1-yl)aniline by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter governed by stringent regulatory standards. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of 4-(5-methyl-1H-tetrazol-1-yl)aniline, a key building block in the synthesis of various pharmaceutical compounds.
Introduction to this compound
This compound, with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol , is an aromatic heterocyclic compound.[1] Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. This guide outlines detailed experimental protocols for HPLC and NMR analysis, presents comparative data in a clear tabular format, and discusses the relative strengths and weaknesses of each method for impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its potential impurities.[2] For this compound, a reversed-phase HPLC method is the most common approach.
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for the analysis of this compound would be developed and validated according to ICH guidelines.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Workflow for HPLC Purity Validation:
References
Efficacy of 4-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives Against Cancer Cell Lines: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the synthesis and comparative efficacy of a series of 4-(5-methyl-1H-tetrazol-1-yl)aniline derivatives against various cancer cell lines. While the broader class of tetrazole-containing compounds has been extensively investigated for potential anticancer properties, research focusing specifically on derivatives of the this compound scaffold is not publicly available at this time.
The tetrazole moiety is a well-recognized pharmacophore in medicinal chemistry, known for its ability to act as a bioisosteric replacement for carboxylic acids and other functional groups, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] Numerous studies have explored the anticancer potential of various tetrazole derivatives, demonstrating activities such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][4] However, these investigations have focused on a wide array of tetrazole-based chemical structures, without a specific emphasis on the this compound core.
Our extensive search for quantitative data, such as IC50 values from in vitro cytotoxicity assays (e.g., MTT or SRB assays) for a series of this compound derivatives across different cancer cell lines, did not yield any specific publications. Consequently, the creation of a detailed comparison guide with structured data tables, as initially intended, is not feasible due to the lack of requisite experimental data.
Similarly, the absence of specific studies on the mechanism of action of this particular class of compounds prevents the generation of accurate signaling pathway diagrams. While general pathways affected by other tetrazole derivatives are known, applying them to this specific, unstudied scaffold would be speculative and not based on experimental evidence.
Future Research Directions
The lack of data on this compound derivatives presents a clear opportunity for future research in the field of medicinal chemistry and drug discovery. A systematic study involving the synthesis of a library of these derivatives with various substitutions on the aniline ring and subsequent evaluation of their cytotoxic effects against a panel of human cancer cell lines would be a valuable contribution. Such a study would:
-
Establish the structure-activity relationship (SAR) for this class of compounds.
-
Identify lead compounds with potent and selective anticancer activity.
-
Provide the foundational data necessary for mechanistic studies to elucidate their mode of action.
An example of a potential experimental workflow for such a study is outlined below.
Hypothetical Experimental Workflow
This workflow illustrates the logical steps that would be undertaken to investigate the anticancer efficacy of novel this compound derivatives.
Caption: Hypothetical workflow for the synthesis and evaluation of novel anticancer compounds.
This proposed workflow highlights the standard procedures in preclinical cancer drug discovery, starting from the chemical synthesis of the compounds and progressing to cellular assays to determine their efficacy and mechanism of action.
References
- 1. Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity Against NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor evaluation and molecular docking studies of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 4-(5-methyl-1H-tetrazol-1-yl)aniline and Its Analogs
This guide provides a comparative analysis of the thermal stability of 4-(5-methyl-1H-tetrazol-1-yl)aniline and its structurally related analogs. The thermal behavior of these nitrogen-rich heterocyclic compounds is a critical parameter for their application in materials science and drug development, influencing their storage, handling, and processing. This document summarizes key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental methodologies, and presents a logical workflow for thermal stability assessment.
Comparative Thermal Stability Data
The thermal stability of tetrazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the thermoanalytic data for a series of 1-phenyl-1H-tetrazole analogs, providing a baseline for understanding the potential thermal behavior of this compound. The data is derived from thermogravimetric and differential thermal analysis (TG-DTA).
| Compound | Structure | Decomposition Temperature Range (°C) | Mass Loss (%) |
| 1-phenyl-1H-tetrazole | C6H5-N4CH | 220 - 270 | > 50 |
| 1-(2-chlorophenyl)-1H-tetrazole | 2-Cl-C6H4-N4CH | 210 - 260 | 26 - 30 |
| 1-(4-chlorophenyl)-1H-tetrazole | 4-Cl-C6H4-N4CH | 230 - 280 | 26 - 30 |
| 1-(4-hydroxyphenyl)-1H-tetrazole | 4-HO-C6H4-N4CH | 200 - 250 | 26 - 30 |
| 1-(4-methoxyphenyl)-1H-tetrazole | 4-MeO-C6H4-N4CH | 210 - 260 | 26 - 30 |
| 1-(4-nitrophenyl)-1H-tetrazole | 4-O2N-C6H4-N4CH | 240 - 290 | > 50 |
Table 1: Thermoanalytic data of 1-substituted phenyltetrazole analogs. The decomposition of the tetrazole ring for these compounds occurs exothermically.[1][2]
Experimental Protocols
To ensure the reproducibility and accuracy of thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on established practices for the analysis of aromatic organic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the extent of mass loss.
Instrumentation:
-
A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or equivalent).
-
Alumina or platinum crucibles (typically 70-150 µL).
-
High-purity nitrogen (99.999%) as a purge gas.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a tared TGA crucible.
-
Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The mass loss as a function of temperature is recorded. The resulting TGA curve and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset_), the peak decomposition temperature (T_peak_), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, enthalpy of fusion, and exothermic or endothermic decomposition events.
Instrumentation:
-
A calibrated differential scanning calorimeter.
-
Aluminum or hermetically sealed pans.
-
High-purity nitrogen (99.999%) as a purge gas.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in a DSC pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with nitrogen at a constant flow rate.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting DSC curve is analyzed to identify melting endotherms and decomposition exotherms, and to calculate the corresponding temperatures and enthalpy changes.
Logical Workflow for Thermal Stability Assessment
The systematic evaluation of the thermal stability of a new compound like this compound or its analogs involves a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.
Caption: Workflow for Thermal Stability Analysis.
Decomposition Pathway Visualization
The thermal decomposition of 1-substituted phenyltetrazoles is generally understood to proceed via the cleavage of the tetrazole ring, leading to the evolution of nitrogen gas and the formation of a nitrene intermediate, which can then rearrange. The following diagram illustrates this proposed logical relationship.
Caption: Proposed Decomposition Pathway.
References
spectroscopic comparison of 1,5-disubstituted vs 2,5-disubstituted tetrazole isomers
A Spectroscopic Showdown: Unmasking the Differences Between 1,5- and 2,5-Disubstituted Tetrazole Isomers
For researchers and professionals in drug development and materials science, the subtle yet significant differences between constitutional isomers can have profound impacts on a compound's properties and function. In the realm of nitrogen-rich heterocycles, 1,5- and 2,5-disubstituted tetrazoles represent a critical isomeric pair. Their distinct nitrogen framework leads to unique electronic and steric environments, which are clearly reflected in their spectroscopic signatures. This guide provides an objective, data-driven comparison of these two classes of isomers, leveraging experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to aid in their differentiation and characterization.
The Structural Distinction
The core of the comparison lies in the placement of the substituents on the tetrazole ring. In 1,5-disubstituted tetrazoles, both substituents are attached to adjacent atoms (N-1 and C-5). In the 2,5-disubstituted isomers, the substituents are on non-adjacent atoms (N-2 and C-5). This fundamental difference in connectivity dictates the symmetry and electronic distribution of the molecule, giving rise to distinguishable spectroscopic characteristics.
Caption: Structural difference between 1,5- and 2,5-disubstituted tetrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the carbon and hydrogen atoms, particularly those of the substituents directly attached to the tetrazole ring, are highly sensitive to the electronic environment.
¹H NMR Spectroscopy
A consistent trend observed in the ¹H NMR spectra is the relative shielding of the protons on the substituent at the N-2 position in the 2,5-isomer compared to the N-1 position in the 1,5-isomer. This is particularly evident for methylene protons adjacent to the nitrogen.
Table 1: Comparative ¹H NMR Data for a Pair of Isomeric Tetrazoles
| Compound | Substituent Protons (CH₂) Chemical Shift (δ ppm) | Reference |
| (E)-2-(1-benzyl-1H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile (1,5-isomer) | 5.85 | [1] |
| (E)-2-(2-benzyl-2H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile (2,5-isomer) | 5.96 | [1] |
As shown in Table 1, the methylene protons of the benzyl group in the 2,5-isomer appear at a higher chemical shift (5.96 ppm) compared to the 1,5-isomer (5.85 ppm), indicating a more deshielded environment in the 2,5-isomer in this specific case.[1] However, other studies have shown that the CH₂ attached to the tetrazole ring in 2,5-disubstituted derivatives can appear at a more deshielded position (6-7 ppm).[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectra also show distinct differences. The carbon atom of the substituent attached to the nitrogen atom of the tetrazole ring generally exhibits a different chemical shift between the two isomers. The chemical shift of the C5 carbon of the tetrazole ring is also influenced by the substitution pattern.
Table 2: Comparative ¹³C NMR Data for a Pair of Isomeric Tetrazoles
| Compound | Substituent Carbon (CH₂) Chemical Shift (δ ppm) | Tetrazole C5 Carbon Chemical Shift (δ ppm) | Reference |
| (E)-2-(1-benzyl-1H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile (1,5-isomer) | 51.6 | - | [1] |
| (E)-2-(2-benzyl-2H-tetrazol-5-yl)-3-(4-hydroxyphenyl)acrylonitrile (2,5-isomer) | 56.8 | - | [1] |
In this example, the methylene carbon of the benzyl group in the 2,5-isomer is significantly deshielded (56.8 ppm) compared to the 1,5-isomer (51.6 ppm).[1]
¹⁵N NMR Spectroscopy
¹⁵N NMR provides direct insight into the nitrogen environment of the tetrazole ring. The chemical shifts of the four nitrogen atoms are unique for each isomer. A study on a series of 1,5- and 2,5-disubstituted tetrazoles revealed distinct patterns for the nitrogen chemical shifts.[2]
Table 3: Representative ¹⁵N NMR Chemical Shifts for Disubstituted Tetrazoles
| Isomer Type | N1 (δ ppm) | N2 (δ ppm) | N3 (δ ppm) | N4 (δ ppm) | Reference |
| 1,5-Disubstituted | - | ~ -10 to -30 | ~ -10 to -30 | ~ -60 to -80 | [2] |
| 2,5-Disubstituted | ~ -10 to -30 | - | ~ -10 to -30 | ~ -60 to -80 | [2] |
Note: Chemical shifts are referenced to nitromethane and are approximate ranges observed in the literature.
Infrared (IR) Spectroscopy
IR spectroscopy can provide clues to distinguish between the isomers based on the vibrational modes of the tetrazole ring and the substituents. The differences in symmetry and bond strengths between the 1,5- and 2,5-isomers can lead to subtle shifts in the absorption frequencies.
Table 4: General IR Absorption Regions for Disubstituted Tetrazoles
| Vibrational Mode | 1,5-Isomer (cm⁻¹) | 2,5-Isomer (cm⁻¹) | Comments |
| Tetrazole ring stretching | 1400-1600 | 1400-1600 | Often a complex region with multiple bands. |
| C=N stretching | ~1570 | ~1570 | Can be overlapped with aromatic C=C stretching. |
| N=N stretching | ~1330 | ~1330 | May vary in intensity and position depending on the substituents. |
| Ring breathing/deformation | 900-1200 | 900-1200 | The pattern of bands in this region can be a fingerprint for each isomer. |
While the exact frequencies can vary with the nature of the substituents, the overall pattern of the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to differentiate the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both isomers will have the same molecular weight, their fragmentation pathways under techniques like Electron Ionization (EI) can differ due to the different arrangement of atoms and the relative stabilities of the resulting fragments.
Table 5: Common Fragmentation Pathways in Mass Spectrometry
| Isomer Type | Primary Fragmentation | Key Fragments | Reference |
| 1,5-Disubstituted | Loss of N₂ followed by rearrangement. | [M-N₂]⁺, fragments from the substituents. | [3] |
| 2,5-Disubstituted | Can also involve loss of N₂. | [M-N₂]⁺, fragments from the substituents. | [3] |
A notable fragmentation pathway for some 1,5-disubstituted tetrazoles involves the initial loss of a nitrogen molecule (N₂), followed by rearrangement of the resulting nitrene intermediate.[4] The relative abundance of the fragment ions can be a key differentiator between the two isomers.
Caption: Experimental workflow for the separation and spectroscopic characterization of tetrazole isomers.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature. Researchers should refer to the specific publications for detailed parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.
-
Sample Preparation : 5-10 mg of the tetrazole isomer is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). For ¹⁵N NMR, a standard like nitromethane is used as an external reference.[2] 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignments.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation : Samples can be analyzed as KBr pellets, thin films, or in solution. For solid samples, a small amount of the compound is mixed with dry KBr and pressed into a pellet.
-
Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used.
-
Sample Preparation : The sample is introduced into the ion source, often after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). In ESI-MS, the sample solution is sprayed into the mass spectrometer, and ions are generated in the gas phase. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Conclusion
The differentiation of 1,5- and 2,5-disubstituted tetrazole isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive and easily interpretable data for distinguishing between the two, with characteristic chemical shift differences for the substituents attached to the tetrazole ring. ¹⁵N NMR provides a direct probe of the nitrogen framework, while IR and MS offer valuable complementary information regarding the vibrational modes and fragmentation patterns. By leveraging the data and protocols outlined in this guide, researchers can confidently identify and characterize these important isomeric compounds.
References
Assessing the Drug-Like Properties of 4-(5-methyl-1H-tetrazol-1-yl)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug-like properties of 4-(5-methyl-1H-tetrazol-1-yl)aniline and its derivatives. In the competitive landscape of drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is paramount. This document presents in silico predictions of key ADMET parameters and provides detailed experimental protocols for their laboratory validation.
Compound Selection for In Silico Analysis
To conduct a comparative assessment, the following compounds were selected:
-
Parent Compound: this compound
-
Derivative 1 (Electron-withdrawing): 4-(5-nitro-1H-tetrazol-1-yl)aniline
-
Derivative 2 (Halogenated): 4-(5-chloro-1H-tetrazol-1-yl)aniline
-
Derivative 3 (Electron-donating): 4-(5-amino-1H-tetrazol-1-yl)aniline
-
Comparator (Carboxylic Acid Isostere): 4-(1H-tetrazol-1-yl)benzoic acid
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often utilized in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The selected derivatives of the parent compound allow for an exploration of how different substituents on the tetrazole ring may influence drug-like properties.
Data Presentation: In Silico ADMET Predictions
The following tables summarize the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness of the selected compounds. These predictions were generated using the SwissADME web tool.[3]
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | #Heavy Atoms | #Aromatic Heavy Atoms | Fraction Csp3 | #Rotatable Bonds | #H-bond Acceptors | #H-bond Donors | Molar Refractivity | TPSA (°A²) |
| Parent Compound | C₈H₉N₅ | 175.19 | 13 | 11 | 0.12 | 1 | 4 | 1 | 48.97 | 74.34 |
| Derivative 1 (-NO₂) ** | C₇H₆N₆O₂ | 206.16 | 15 | 11 | 0.00 | 1 | 6 | 1 | 50.14 | 135.98 |
| Derivative 2 (-Cl) | C₇H₆ClN₅ | 195.61 | 13 | 11 | 0.00 | 1 | 4 | 1 | 48.16 | 74.34 |
| Derivative 3 (-NH₂) ** | C₇H₇N₇ | 177.18 | 14 | 11 | 0.00 | 1 | 6 | 2 | 48.93 | 115.90 |
| Comparator (-COOH) | C₈H₆N₄O₂ | 190.16 | 14 | 11 | 0.00 | 1 | 4 | 1 | 48.01 | 98.78 |
Table 2: Predicted Lipophilicity and Water Solubility
| Compound | Log P (iLOGP) | Log P (XLOGP3) | Log P (WLOGP) | Log P (MLOGP) | Log P (SILICOS-IT) | Consensus Log P | Log S (ESOL) | Solubility (mg/ml) | Solubility Class | Log S (Ali) | Solubility (mg/ml) | Solubility Class | Log S (SILICOS-IT) | Solubility (mg/ml) | Solubility Class |
| Parent Compound | 1.34 | 1.16 | 1.05 | 0.58 | 1.39 | 1.10 | -1.82 | 2.50 | Soluble | -2.01 | 1.69 | Soluble | -1.99 | 1.77 | Soluble |
| Derivative 1 (-NO₂) ** | 1.15 | 1.01 | 0.81 | 0.52 | 1.28 | 0.95 | -1.94 | 2.45 | Soluble | -2.48 | 0.71 | Moderately soluble | -2.25 | 1.23 | Soluble |
| Derivative 2 (-Cl) | 1.57 | 1.49 | 1.39 | 0.89 | 1.73 | 1.41 | -2.17 | 1.31 | Soluble | -2.43 | 0.72 | Moderately soluble | -2.36 | 0.84 | Moderately soluble |
| Derivative 3 (-NH₂) ** | 0.43 | 0.25 | 0.09 | -0.34 | 0.51 | 0.19 | -1.54 | 5.09 | Soluble | -1.89 | 2.27 | Soluble | -1.73 | 3.28 | Soluble |
| Comparator (-COOH) | 1.17 | 1.11 | 0.89 | 0.61 | 1.32 | 1.02 | -1.90 | 2.40 | Soluble | -2.19 | 1.23 | Soluble | -2.09 | 1.55 | Soluble |
Table 3: Predicted Pharmacokinetics
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Log Kp (skin permeation) |
| Parent Compound | High | Yes | No | No | No | No | No | No | -6.69 cm/s |
| Derivative 1 (-NO₂) ** | High | No | No | No | No | No | No | No | -7.21 cm/s |
| Derivative 2 (-Cl) | High | Yes | No | No | No | No | No | No | -6.37 cm/s |
| Derivative 3 (-NH₂) ** | High | No | No | No | No | No | No | No | -7.71 cm/s |
| Comparator (-COOH) | High | No | No | No | No | No | No | No | -6.87 cm/s |
Table 4: Predicted Drug-Likeness and Medicinal Chemistry Friendliness
| Compound | Lipinski #violations | Ghose #violations | Veber #violations | Egan #violations | Muegge #violations | Bioavailability Score | PAINS #alerts | Brenk #alerts | Leadlikeness #violations | Synthetic Accessibility |
| Parent Compound | 0 | 0 | 0 | 0 | 0 | 0.55 | 0 | 1 | 0 | 2.45 |
| Derivative 1 (-NO₂) ** | 0 | 0 | 0 | 0 | 0 | 0.55 | 0 | 1 | 0 | 2.89 |
| Derivative 2 (-Cl) | 0 | 0 | 0 | 0 | 0 | 0.55 | 0 | 1 | 0 | 2.67 |
| Derivative 3 (-NH₂) ** | 0 | 0 | 0 | 0 | 0 | 0.55 | 0 | 1 | 0 | 2.81 |
| Comparator (-COOH) | 0 | 0 | 0 | 0 | 0 | 0.55 | 0 | 1 | 0 | 2.23 |
Experimental Protocols
While in silico predictions provide valuable early insights, experimental validation is crucial. Below are detailed methodologies for key experiments to assess the drug-like properties of this compound derivatives.
Lipophilicity (Log P/D) Determination
Shake-Flask Method (Gold Standard) [4]
-
Preparation of Phases: Prepare water and 1-octanol phases mutually saturated by shaking them together for at least 24 hours, followed by separation.
-
Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase to a concentration where it can be accurately quantified.
-
Partitioning: Mix equal volumes of the compound-containing aqueous phase and the 1-octanol phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases and reach equilibrium.[4]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and 1-octanol layers.
-
Quantification: Determine the concentration of the compound in both phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value. For ionizable compounds, this determination is performed at a specific pH (typically 7.4) to obtain the distribution coefficient (Log D).
Aqueous Solubility Assessment
Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Remove the undissolved solid by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Metabolic Stability Assay
Liver Microsomal Stability Assay [5]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, etc.) and a NADPH-regenerating system in a suitable buffer.
-
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance can be calculated.
Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
hERG Channel Inhibition Assay
Automated Patch-Clamp Electrophysiology [8][9]
-
Cell Preparation: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch or SyncroPatch).
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG tail current.[10] A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current as channels recover from inactivation.[10]
-
Compound Application: Apply a vehicle control solution followed by increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.
P-glycoprotein (P-gp) Substrate Assessment
Bidirectional Transport Assay using MDCK-MDR1 Cells [11]
-
Cell Culture: Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) on permeable filter supports until a confluent monolayer is formed.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical side of the cell monolayer and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
-
Inhibitor Control: Repeat the transport studies in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).
-
Quantification: Analyze the concentration of the test compound in the receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficients (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. A high efflux ratio that is significantly reduced in the presence of a P-gp inhibitor indicates that the compound is a substrate of P-gp.
Mandatory Visualizations
Caption: Workflow for assessing drug-like properties.
Caption: Example of a generic signaling pathway diagram.
Conclusion
The in silico analysis suggests that this compound and the evaluated derivatives possess favorable drug-like properties, with no violations of Lipinski's rule of five. All compounds are predicted to have high gastrointestinal absorption. The parent compound and its chloro-derivative are predicted to be blood-brain barrier permeant. Notably, none of the compounds are predicted to be significant inhibitors of the major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. The presence of a Brenk alert for an aniline substructure highlights a potential for metabolic liabilities, which warrants further experimental investigation.[12]
The provided experimental protocols offer a roadmap for the validation of these in silico predictions. A comprehensive assessment combining both computational and experimental approaches is essential for making informed decisions in the drug discovery and development process. This guide serves as a foundational resource for researchers embarking on the evaluation of this and similar chemical series.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of in silico studies for cytochrome P450 isoforms specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
Safety Operating Guide
Proper Disposal of 4-(5-methyl-1H-tetrazol-1-yl)aniline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(5-methyl-1H-tetrazol-1-yl)aniline was not located. The following disposal procedures are based on general laboratory chemical waste guidelines and information from SDSs of structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to adhere to all local, state, and federal regulations.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard and Personal Protective Equipment (PPE) Summary
While specific quantitative data for this compound is not available, the following table summarizes general hazards and recommended PPE based on similar chemical structures and standard laboratory practice.
| Hazard Category | Potential Hazards | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | May be harmful if swallowed, in contact with skin, or if inhaled.[1] May cause skin, eye, and respiratory irritation.[2][3] | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat are mandatory.[1][2][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3] |
| Physical Hazards | Combustible solid.[1] Heating may cause an explosion.[4] | Store away from heat, sparks, open flames, and hot surfaces.[1][4] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects.[1] Do not empty into drains.[2] | Prevent release to the environment.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound.
1. Waste Identification and Classification:
-
Treat this compound and any materials contaminated with it (e.g., gloves, absorbent paper, glassware) as hazardous waste.[5][6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[7]
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][8]
-
The container must be compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
Chemically contaminated lab trash such as gloves and wipes should be double-bagged in clear plastic bags for visual inspection and sealed.[8]
-
-
Liquid Waste (Solutions):
-
If dissolved in a solvent, classify the waste based on the solvent (e.g., halogenated or non-halogenated).[10]
-
Collect liquid waste in a designated, leak-proof, and screw-capped container.[8] Do not use corks or parafilm as seals.[8]
-
Ensure the waste container is stored in secondary containment to capture any potential leaks.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
-
Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6]
-
The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, unless otherwise directed by your EHS department.[6]
-
3. Labeling:
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS.[5][9]
-
The label must include:
4. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[10]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.[3]
5. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7][9]
-
Do not dispose of this compound down the drain or in the regular trash.[2][9]
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 4-(5-methyl-1H-tetrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-(5-methyl-1H-tetrazol-1-yl)aniline. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that is harmful if swallowed.[1][2] The primary routes of exposure are ingestion, skin contact, and inhalation of dust. A comprehensive PPE protocol is mandatory to ensure user safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is required when handling larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-resistant lab coat and gloves. | A flame-resistant lab coat is recommended. Nitrile or neoprene gloves should be worn. Regularly inspect gloves for any signs of degradation or puncture.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when handling the powder outside of a certified fume hood or if dust generation is likely.[4] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.
Experimental Protocol: Handling this compound
-
Preparation :
-
Ensure all required PPE is correctly worn before handling the compound.
-
Work within a certified chemical fume hood with the sash at the lowest practical height.
-
Keep the work area free of clutter and ignition sources.
-
-
Weighing and Transfer :
-
Handle the solid using non-metal spatulas (e.g., Teflon-coated) to minimize the risk of friction or static discharge.
-
If the compound is hygroscopic, handle it quickly in a low-humidity environment or within a glove box to prevent moisture absorption.[3]
-
Close the container tightly immediately after use.
-
-
In Solution :
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Storage Plan
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be secure and accessible only to authorized personnel.
Emergency and Disposal Plan
Spill Response
-
Evacuate : Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate : If safe to do so, increase ventilation in the area, for instance, by using fume hoods.
-
Contain : For small powder spills, cover with a damp paper towel to prevent dust from becoming airborne.[6] For larger spills, use an absorbent material like vermiculite to create a dike around the spill.[7]
-
Clean-up :
-
Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Dispose : Dispose of all contaminated materials as hazardous waste.
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |
Disposal Plan
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Decontamination of Equipment :
-
Final Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. tutorchase.com [tutorchase.com]
- 4. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Inhaled substance or object | healthdirect [healthdirect.gov.au]
- 9. sites.allegheny.edu [sites.allegheny.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. cmich.edu [cmich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
